molecular formula C15H10O4 B11941593 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid CAS No. 109407-76-3

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Número de catálogo: B11941593
Número CAS: 109407-76-3
Peso molecular: 254.24 g/mol
Clave InChI: UBTNYTYIXDTYQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid is a synthetic benzofuran derivative of significant interest in medicinal chemistry and chemical biology research. The compound features a benzoic acid substituent on a 3-oxo-1,3-dihydroisobenzofuran core, a structure confirmed by single-crystal X-ray diffraction data showing a dihedral angle of approximately 56.78° between the phthalide system and the substituted aromatic ring . This molecular architecture facilitates intermolecular interactions, such as O—H⋯O and N—H⋯O hydrogen bonds, which can stabilize crystal structures and may influence its binding to biological targets . Benzofuran derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . This compound serves as a key intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds, particularly in the development of novel anti-cancer agents . Studies show that incorporating specific substituents onto the benzofuran core can yield compounds with excellent therapeutic potential, making this reagent a valuable building block for synthesizing more complex, target-specific molecules . It is provided for research purposes as part of collections of rare and unique chemicals to support early-stage discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

109407-76-3

Fórmula molecular

C15H10O4

Peso molecular

254.24 g/mol

Nombre IUPAC

2-(3-oxo-1H-2-benzofuran-1-yl)benzoic acid

InChI

InChI=1S/C15H10O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19-13/h1-8,13H,(H,16,17)

Clave InChI

UBTNYTYIXDTYQT-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC=C3C(=O)O

Origen del producto

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid belongs to the phthalide class of compounds, which are recognized as privileged structures in medicinal chemistry and materials science. Phthalides, also known as isobenzofuran-1(3H)-ones, are core components of numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antibacterial, antifungal, and antitumor effects.[1] The title compound, featuring a benzoic acid moiety attached to the phthalide core, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of its synthesis pathway, underpinned by mechanistic insights and detailed experimental protocols.

The Core Synthesis Pathway: A Strategic Condensation

The most direct and efficient pathway for the synthesis of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid involves the condensation reaction between two key starting materials: 2-formylbenzoic acid and 2-aminobenzoic acid (anthranilic acid). This reaction leverages the inherent reactivity of the aldehyde group in 2-formylbenzoic acid and the nucleophilic nature of the amino group in anthranilic acid to construct the desired phthalide framework.

The existence and structure of the target molecule, 2-(3-Oxo-1,3-dihydro-isobenzofuran-1-ylamino)benzoic acid, have been confirmed through crystallographic studies.[2][3] While the direct synthesis from 2-aminobenzoic acid is a logical extension, a detailed protocol for the synthesis of its para-isomer, 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, has been reported with a high yield, providing a solid foundation for the synthesis of the ortho-isomer.[3]

Mechanistic Insights: A Cascade of Reactions

The formation of the phthalide ring from 2-formylbenzoic acid is a fascinating cascade process. 2-Formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide. The reaction with an amine, such as anthranilic acid, can proceed through two analogous pathways:

  • Nucleophilic attack on the aldehyde: The amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in 2-formylbenzoic acid. This is followed by an intramolecular cyclization where the carboxyl group of the 2-formylbenzoic acid moiety attacks the newly formed imine or a related intermediate, leading to the phthalide ring after dehydration.

  • Substitution at the lactol: Alternatively, the amino group can displace the hydroxyl group of the more stable cyclic lactol form (3-hydroxyphthalide) in an acid-catalyzed substitution reaction. This is followed by the elimination of a water molecule to form the final product.

This type of reaction, leading to 3-substituted phthalides, is a well-established strategy in organic synthesis.[1][4][5] The reaction is typically carried out in a suitable solvent at an elevated temperature to drive the condensation and removal of water.

Visualizing the Synthesis

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_formylbenzoic_acid 2-Formylbenzoic Acid condensation Condensation 2_formylbenzoic_acid->condensation anthranilic_acid 2-Aminobenzoic Acid (Anthranilic Acid) anthranilic_acid->condensation target_molecule 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid condensation->target_molecule + H₂O

Caption: Synthesis of the target molecule via condensation.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of the analogous para-isomer and is expected to yield the desired ortho-isomer with high efficiency.[3]

Materials:

  • 2-Formylbenzoic acid

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Ethanol (Absolute)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylbenzoic acid (1.0 equivalent).

  • Add 2-aminobenzoic acid (1.0 equivalent).

  • Add a solvent mixture of ethanol and DMF. A ratio of approximately 2:1 (v/v) is a good starting point. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to a gentle reflux (approximately 80-90 °C, depending on the precise solvent ratio).

  • Maintain the reflux with continuous stirring for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under vacuum using a rotary evaporator.

  • The product may precipitate upon cooling and concentration. If not, the addition of a small amount of cold water can induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain pure 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid.

Data Summary

ParameterExpected ValueReference
Yield >90%Based on analogous reactions[3]
Physical Appearance White to off-white solid[2]
Molecular Formula C₁₅H₁₁NO₄[2]
Molecular Weight 269.25 g/mol [2]
Melting Point To be determined experimentally

Workflow Diagram

Experimental_Workflow A 1. Mixing Reactants (2-Formylbenzoic Acid & Anthranilic Acid) B 2. Solvent Addition (Ethanol & DMF) A->B C 3. Heating & Reflux (5-7 hours) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Cooling & Concentration D->E Complete F 6. Product Precipitation E->F G 7. Filtration & Washing F->G H 8. Drying G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

Conclusion and Future Directions

The synthesis of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid via the condensation of 2-formylbenzoic acid and anthranilic acid is a robust and high-yielding process. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it an attractive route for both academic research and industrial applications. Further exploration of this scaffold could involve the derivatization of the carboxylic acid group to generate a library of novel compounds for biological screening or the development of new materials with tailored properties. The mechanistic understanding of the phthalide ring formation provides a solid basis for optimizing reaction conditions and expanding the scope of this versatile synthesis.

References

  • Gerbino, D. C., Augner, D., Slavov, N., & Schmalz, H.-G. (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Organic Letters, 14(9), 2338–2341.
  • Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1425–1429. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalide synthesis. Retrieved from [Link]

  • Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. PubMed. [Link]

  • Mahdavi, M., et al. (2024).
  • Pozharskii, A. F., et al. (2011). Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties.
  • Odabaşoğlu, M., & Büyükgüngör, O. (2008). 2-(3-Oxo-1,3-dihydro-isobenzofuran-1-ylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o752–o753. [Link]

  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved from [Link]

  • Rodríguez, R., Quiroga-Suavita, F., & Dotor Robayo, M. Y. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]

  • Various Authors. (2024).
  • Li, W., Yin, H., Wen, L., Li, K., & Fan, W. (2009). 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid. IUCr.
  • CORE. (n.d.).
  • Odabaşoğlu, M., & Büyükgüngör, O. (2010). 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3364. [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

Sources

Thermodynamic Stability of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic Acid in Solution: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid and related phthalide structures in solution. The central theme revolves around the inherent ring-chain tautomerism, a pivotal equilibrium that dictates the compound's structural integrity and reactivity. We delve into the fundamental principles governing this equilibrium, with a detailed exploration of how critical environmental factors—primarily pH, solvent polarity, and temperature—modulate the stability of the benzofuranone (lactone) ring. This guide synthesizes theoretical knowledge with actionable experimental protocols, offering researchers a robust framework for assessing and predicting the compound's behavior in aqueous and organic media. Detailed, field-proven methodologies using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, complete with causality-driven explanations for each procedural step. The objective is to equip drug development professionals and chemical researchers with the expertise to design stability-indicating assays, interpret degradation kinetics, and ensure the integrity of phthalide-containing compounds throughout the research and development lifecycle.

Introduction: The Principle of Ring-Chain Tautomerism

The compound 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid belongs to the phthalide class, characterized by a 1(3H)-isobenzofuranone core. The thermodynamic stability of such molecules in solution is not static; rather, it is governed by a dynamic equilibrium known as ring-chain tautomerism. The parent structure, 2-formylbenzoic acid, coexists with its cyclic hemiacetal (or lactol) isomer, 3-hydroxyphthalide. This equilibrium between the open-chain aldehyde-acid form and the closed-ring lactone form is the fundamental determinant of the compound's chemical behavior and stability profile.

In solution, the closed lactone ring can undergo hydrolysis to yield the open-chain form. The position of this equilibrium is highly sensitive to environmental conditions. For researchers in drug development, understanding and controlling this tautomerism is critical, as the structural form of the molecule can profoundly impact its pharmacological activity, solubility, and degradation pathway. This guide will dissect the factors that influence this equilibrium and provide the analytical tools to quantify it.

G cluster_open Open-Chain Tautomer cluster_closed Closed-Ring Tautomer Open 2-Formylbenzoic Acid (Aldehyde-Carboxylic Acid) Closed 3-Hydroxyphthalide (Lactol Form) Open->Closed Equilibrium in Solution caption Fig. 1: Ring-Chain Tautomerism.

Caption: Fundamental equilibrium of 2-formylbenzoic acid.

Core Factors Influencing Thermodynamic Stability

The equilibrium between the lactone and the open-chain form is dictated by several interconnected variables. A thorough understanding of these factors is essential for predicting and controlling the compound's stability.

The Predominant Role of pH

The pH of the solution is the most critical factor governing the stability of the phthalide lactone ring. As an ester, the lactone is susceptible to pH-dependent hydrolysis.

  • Alkaline Conditions (pH > 7): Under basic conditions, the lactone ring is highly susceptible to hydrolysis. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to irreversible ring-opening, forming the corresponding carboxylate and aldehyde functionalities. This degradation pathway is often the primary cause of instability in physiological and alkaline buffer systems.

  • Acidic Conditions (pH < 5): In acidic media, the equilibrium strongly favors the closed, lactone form. The presence of hydronium ions (H₃O⁺) can catalyze both the forward (ring-closing) and reverse (hydrolysis) reactions, but the closed-ring structure is generally more thermodynamically stable at low pH. For analytical purposes, acidifying samples is a common strategy to "lock" the equilibrium and prevent hydrolysis during measurement.

  • Neutral Conditions (pH ≈ 7): At or near neutral pH, a dynamic equilibrium exists, but the rate of hydrolysis is typically slower than in alkaline conditions. However, over extended periods, significant degradation can still occur, highlighting the need for careful buffering in experimental and formulation studies.

Impact of Solvent and Temperature
  • Solvent Polarity: The choice of solvent can influence the tautomeric equilibrium. Polar solvents tend to favor the more polar cyclic form (the hydroxy-lactam in related systems), suggesting that solvent interactions play a role in stabilizing specific tautomers. For instance, thermodynamic studies of benzoic acid derivatives show that solubility and solvation behavior are heavily dependent on the solvent composition, such as ethanol-water mixtures.

  • Temperature: As with most chemical reactions, temperature affects the rate of degradation. Elevated temperatures accelerate the kinetics of hydrolysis, leading to faster ring-opening, particularly under neutral or alkaline conditions. Stability studies should therefore be conducted under controlled temperature conditions that reflect both storage and application environments.

Experimental Assessment of Stability

A robust stability assessment program relies on validated analytical methods capable of separating and quantifying the different chemical forms of the molecule. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

G prep 1. Sample Preparation Stock in DMSO, Dilute in Buffers (pH 2, 4, 7.4, 9, 10) incubate 2. Incubation Time-course study at controlled T (e.g., 0, 1, 2, 4, 8, 24h at 37°C) prep->incubate quench 3. Reaction Quenching Acidify aliquot (e.g., with H₃PO₄) and cool to 4°C incubate->quench analyze 4. HPLC Analysis Separate & Quantify Lactone and Hydrolyzed Forms quench->analyze interpret 5. Data Interpretation Plot % Remaining vs. Time Calculate Half-life (t½) analyze->interpret caption Fig. 2: Workflow for a pH-dependent stability study.

Caption: Experimental workflow for HPLC analysis of stability.

Protocol: HPLC-Based pH-Dependent Stability Assay

This protocol provides a validated framework for quantifying the rate of lactone hydrolysis across a range of pH values.

A. Rationale and Self-Validation: This method is designed to be self-validating by analyzing the disappearance of the parent lactone peak concurrently with the appearance of the hydrolyzed product peak. The sum of these two species, when corrected for molar absorptivity, should remain constant over time, confirming that the assay is accurately tracking the primary degradation pathway.

B. Materials and Reagents:

  • 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid (or analogue)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • A series of aqueous buffers (e.g., pH 2, 4, 7.4, 9, 10)

  • Phosphoric acid or Hydrochloric acid (for quenching)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

C. Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in DMSO. Causality: DMSO is used to solubilize the compound before dilution into aqueous buffers where solubility may be limited.

  • Initiation of Degradation: In separate vials for each time point and pH, dilute the stock solution into the pre-warmed (e.g., 37°C) buffer solutions to a final concentration of ~50 µM. Vortex gently and immediately take the t=0 sample.

  • Incubation: Place the vials in a temperature-controlled incubator or water bath.

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately transfer the aliquot into a pre-chilled HPLC vial containing a quenching solution (e.g., an equal volume of cold acetonitrile with 0.1% phosphoric acid). This step acidifies the sample to halt further hydrolysis and stabilizes it for analysis. Causality: Lowering the temperature and pH effectively stops the degradation reaction, ensuring the measured ratio of lactone to open-form reflects the specific time point.

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

    • Mobile Phase: A gradient of acidic water (e.g., 0.1% formic acid) and acetonitrile is typical.

    • Detection: Monitor at a wavelength where both the lactone and the hydrolyzed form have significant absorbance. A PDA detector is ideal for observing any new peaks from other degradation products.

  • Quantification: Identify the peaks corresponding to the lactone and the hydrolyzed form based on retention times (determined using standards if available). Integrate the peak areas.

Protocol: NMR Spectroscopy for Tautomer Analysis

NMR can provide direct evidence of the ring-chain equilibrium in different solvents.

  • Sample Preparation: Dissolve a known quantity of the compound in various deuterated solvents (e.g., DMSO-d₆, CD₃OD, D₂O with buffer).

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Analysis: The open-chain form will exhibit a characteristic aldehyde proton signal (~9-10 ppm). The closed-ring lactol form will show a methine proton signal at the C1 position, typically at a different chemical shift. By integrating these unique signals, the molar ratio of the two tautomers in that specific solvent can be determined.

Data Presentation and Interpretation

Quantitative Stability Data

The primary output of the HPLC assay is the percentage of the initial lactone remaining at each time point. This can be used to calculate the observed first-order rate constant (kobs) and the half-life (t½) of the lactone form at each pH.

Table 1: Example pH-Dependent Stability Data for a Phthalide Analogue at 37°C

pHHalf-life (t½) of Lactone FormLactone Form at Equilibrium (%)Primary Degradation Pathway
2.0> 72 hours>99%Minimal Degradation
4.0> 48 hours>98%Minimal Degradation
7.4~15.2 hours~35%Hydrolysis
9.0~1.8 hours<5%Rapid Hydrolysis
10.0< 30 minutes<1%Very Rapid Hydrolysis

Note: The data presented in this table is illustrative and based on typical behavior for lactone-containing compounds analogous to camptothecin derivatives.

Conclusion and Recommendations

The thermodynamic stability of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid and related phthalides in solution is fundamentally controlled by a pH-dependent ring-chain tautomerism. The lactone ring is prone to hydrolysis under neutral and especially alkaline conditions, while it remains largely intact in acidic environments.

For researchers and drug developers, the following best practices are recommended:

  • Formulation: For liquid formulations, buffering to a pH below 5 is critical to ensure long-term stability.

  • Analytical Methods: HPLC is the preferred method for stability testing. All analytical samples should be immediately acidified and cooled to prevent artefactual degradation during analysis.

  • Pro-drug Design: The inherent instability of the lactone at physiological pH could potentially be leveraged in pro-drug design, where ring-opening might be required for activation.

By applying the principles and protocols outlined in this guide, scientists can achieve a robust understanding of the stability profile of these important molecules, ensuring data integrity and facilitating the development of safe and effective chemical entities.

References

  • SciSpace. Ring-chain tautomerism in 2-(2,2-dicyano-1-methylethenyl)benzoic acid and related compounds. Available from: [Link]

  • Pokhodylo, N. T., & Obushak, M. D. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2022(3), M1397. Available from: [Link]

  • Wikipedia. (2023). 2-Carboxybenzaldehyde. Available from: [Link]

  • Valters, R. (1985). Ring-Chain Tautomerism. Chemical Reviews. Available from: [Link]

  • Google Patents. (2010). CN101735041B - Preparation method of 2-carboxybenzaldehyde.
  • Fife, T. H., & Przystas, T. J. (1985). Neighboring Carboxyl Group Participation in the Hydrolysis of Acetals. Hydrolysis of o-Carboxybenzaldehyde cis- and trans-1,2-Cyclohexanediyl Acetals. Journal of the American Chemical Society, 107(24), 7071–7077. Available from: [Link]

  • ACS Publications. (1996). Neighboring Carboxyl Group Participation in the Hydrolysis of Acetals. Hydrolysis of o-Carboxybenzaldehyde cis- and trans-1,2-Cyclohexanediyl Acetals. Available from: [Link]

  • Kumazawa, T., et al. (2000). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy

In vitro toxicity profile of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Abstract

This technical guide outlines a comprehensive, tiered strategy for the in vitro toxicological assessment of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid. In the dynamic landscape of drug discovery and chemical safety assessment, early and robust characterization of a compound's toxicity profile is paramount to de-risk development programs and prevent late-stage attrition.[1][2] This document provides not just a series of protocols, but a strategic framework for generating a holistic in vitro safety profile, from foundational cytotoxicity to organ-specific liabilities. The methodologies described herein are grounded in international regulatory guidelines and industry best practices, emphasizing the causality behind experimental choices to empower researchers to generate reliable, interpretable, and actionable data.

Introduction and Strategic Overview

The compound of interest is 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid. It is crucial to note that while this name suggests a direct carbon-carbon linkage, literature associated with the primary identifier, CAS Registry Number 42974-40-3, consistently refers to the structure as 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, featuring an amino linker.[3][4][5] This guide will proceed under the assumption that the CAS-registered structure is the intended subject of investigation.

A survey of public domain literature reveals a significant gap in toxicological data for this molecule. Therefore, this guide serves as a prospective blueprint for its complete in vitro safety characterization. Our approach is a multi-tiered system designed for progressive data-driven decision-making.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Genotoxicity Potential cluster_2 Tier 3: Organ-Specific Liabilities cluster_3 Final Stage T1_Cyto Cytotoxicity Profiling (Broad Spectrum Viability) T1_Result IC50 Determination T1_Cyto->T1_Result T2_Ames Ames Test (Gene Mutation) T1_Result->T2_Ames If IC50 > 1µM T2_Micro In Vitro Micronucleus (Chromosome Damage) T1_Result->T2_Micro If IC50 > 1µM T3_Hepato Hepatotoxicity (Metabolic & Apoptotic Markers) T2_Ames->T3_Hepato T3_Cardio Cardiotoxicity (hERG Channel Inhibition) T2_Micro->T3_Cardio T4_Risk Integrated Risk Assessment (Go/No-Go Decision) T3_Hepato->T4_Risk T3_Cardio->T4_Risk

Figure 1: Tiered In Vitro Toxicity Testing Workflow. A logical progression from broad cytotoxicity screening to specific genotoxic and organ-specific assessments, culminating in a comprehensive risk evaluation.

Pre-Assay Compound Characterization

Scientific integrity demands that any observed biological effect is a direct result of the compound itself, not an artifact of its physical properties. Before initiating cell-based assays, fundamental physicochemical characterization is mandatory.

Table 1: Compound Identification and Properties

Parameter Value Source
IUPAC Name 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid [4]
CAS Number 42974-40-3 [4]
Molecular Formula C₁₅H₁₁NO₄ [4]

| Molecular Weight | 269.25 g/mol |[4] |

Key Pre-Assay Protocols:

  • Solubility Assessment: Determine the maximum soluble concentration in dimethyl sulfoxide (DMSO) and the final assay medium. Precipitation in the well is a common source of artifactual results. The final DMSO concentration in cell culture should typically not exceed 0.5% to avoid solvent-induced toxicity.

  • Stability Analysis: Confirm the compound's stability in the assay medium over the longest incubation period (e.g., 48-72 hours). This can be performed using HPLC-UV to ensure the measured effect is from the parent compound and not a degradant.

Tier 1: Cytotoxicity Profiling

The initial step is to determine the concentration range at which the compound elicits basic cellular toxicity. This provides the foundational dose-response curve necessary for designing all subsequent, more mechanistic assays.[1][6] We employ two mechanistically distinct assays to ensure a robust assessment.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures mitochondrial reductase activity, a proxy for cell viability and metabolic health.[7]

Methodology:

  • Cell Seeding: Seed HepG2 (human hepatoma) and HEK293 (human embryonic kidney) cells in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a 2x stock of the test compound in culture medium via serial dilutions (e.g., from 100 µM down to 0.01 µM). Remove old medium from cells and add 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) and positive control (e.g., 10% DMSO) wells.

  • Incubation: Incubate plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance to percent viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the cell viability).

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis, providing a direct measure of plasma membrane damage.[8]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel plate.

  • Sample Collection: After the 48-hour incubation, transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reagent mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Readout: Measure the absorbance at 490 nm. A stop solution may be added prior to reading.

  • Analysis: Calculate percent cytotoxicity relative to a maximum lysis control (cells treated with a lysis buffer) and determine the IC₅₀ value.

Table 2: Hypothetical Cytotoxicity Data Summary

Assay Type Cell Line Endpoint IC₅₀ (µM)
MTT HepG2 Metabolic Activity 45.2
MTT HEK293 Metabolic Activity 68.7
LDH Release HepG2 Membrane Integrity 51.9

| LDH Release | HEK293 | Membrane Integrity | > 100 |

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and is critical for identifying compounds that can damage genetic material, a potential precursor to cancer.[9] A standard two-test in vitro battery is recommended, covering both gene mutation and chromosomal damage.[10][11]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively. It detects compounds that cause base-pair substitutions or frameshift mutations.[9][12]

Methodology:

  • Strain Selection: Use at least five strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (Aroclor-1254 induced rat liver S9 fraction) to identify metabolites that may be genotoxic.

  • Exposure: In the plate incorporation method, combine the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Concentration Range: Test a minimum of five concentrations, selected based on cytotoxicity data.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertants, typically a two-fold or greater increase over the vehicle control for specific strains.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

This assay identifies agents that cause chromosomal damage. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. This test is highly valued as it can detect both clastogenic (chromosome breaking) and aneugenic (chromosome number altering) events.[12][13]

Methodology:

  • Cell System: Use a suitable mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes.[13]

  • Treatment: Treat cells with at least three concentrations of the test compound (highest concentration based on cytotoxicity, aiming for ~50% growth inhibition) for a short duration (3-4 hours) with and without S9, and for a long duration (21-24 hours) without S9.[13]

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells, which are scored for micronuclei.

  • Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[13]

G Compound Test Compound Ames Ames Test (OECD 471) Detects gene mutation Compound->Ames Micro Micronucleus Test (OECD 487) Detects chromosome breaks/loss Compound->Micro Result Genotoxic Potential Ames->Result Positive or Negative Micro->Result Positive or Negative

Figure 2: Genotoxicity Assessment Logic. The compound is evaluated in parallel assays to detect both gene-level and chromosome-level damage, providing a comprehensive genotoxicity profile.

Tier 3: Organ-Specific Toxicity Assessment

Following foundational safety assessment, investigation into liabilities against key organs is crucial. The liver and heart are the two most common sites of drug-induced organ toxicity.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a leading cause of drug development failure. Using metabolically competent cells like primary human hepatocytes or the HepaRG cell line provides more clinically relevant data than standard cell lines like HepG2.[14]

Experimental Protocol: Multiplexed High-Content Hepatotoxicity Assay This approach uses high-content imaging or multiplexed plate reader assays to simultaneously measure multiple key indicators of liver cell health in a single well.

Methodology:

  • Cell Model: Culture differentiated HepaRG cells, which express a wide range of metabolic enzymes and transporters.[14]

  • Treatment: Expose cells to a range of compound concentrations for 24 and 48 hours.

  • Multiplexed Readout: Use a combination of fluorescent probes to measure:

    • Mitochondrial Membrane Potential (e.g., TMRM): An early indicator of mitochondrial dysfunction.

    • Reactive Oxygen Species (ROS) Production (e.g., CellROX Green): A measure of oxidative stress.

    • Intracellular Glutathione (GSH) Levels (e.g., ThiolTracker Violet): An indicator of the cell's antioxidant capacity.

    • Caspase-3/7 Activation (e.g., CellEvent Caspase-3/7 Green): A specific marker of apoptosis induction.

  • Analysis: Quantify the fluorescent signals on a per-cell basis using an imaging cytometer or in bulk using a multi-mode plate reader. Determine the concentration at which each parameter shows a significant change from the vehicle control.

G Compound Compound Exposure (HepaRG Cells) Mito Mitochondrial Dysfunction Compound->Mito ROS Oxidative Stress (ROS ↑, GSH ↓) Compound->ROS Mito->ROS Caspase Apoptosis Activation (Caspase 3/7) ROS->Caspase DILI Hepatotoxicity (DILI Potential) Caspase->DILI

Figure 3: Key Hepatotoxicity Pathways. The diagram illustrates how a compound can induce mitochondrial dysfunction and oxidative stress, leading to the activation of apoptotic pathways and resulting in liver cell toxicity.

Cardiotoxicity Assessment: hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[15] Therefore, assessing a compound's activity against the hERG channel is a mandatory step in safety pharmacology.[15][16]

Experimental Protocol: Automated Patch-Clamp hERG Assay Automated electrophysiology platforms provide a higher throughput and more robust method for measuring ion channel function compared to manual patch-clamp.[17]

Methodology:

  • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

  • Platform: Employ an automated patch-clamp system (e.g., QPatch, Patchliner).

  • Voltage Protocol: Apply a specific voltage clamp protocol designed to elicit and isolate the hERG tail current, which is the primary current measured for inhibition.

  • Compound Application: After establishing a stable baseline current, apply cumulative concentrations of the test compound.

  • Data Acquisition: Measure the hERG tail current at each concentration.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Table 3: Hypothetical Organ-Specific Toxicity Data Summary

Assay Type Endpoint IC₅₀ (µM)
Hepatotoxicity Mitochondrial Dysfunction 22.5
Hepatotoxicity ROS Production 18.9
Hepatotoxicity Apoptosis (Caspase 3/7) 25.1

| Cardiotoxicity | hERG Channel Inhibition | > 50 |

Integrated Data Synthesis and Risk Assessment

The final step is to synthesize all data into a coherent risk assessment. This involves comparing the concentrations at which toxicity is observed with the anticipated therapeutic concentration.

G Start Start: In Vitro Data Package Q1 Is Cytotoxicity IC50 > 30x Projected Efficacious Conc.? Start->Q1 Q2 Is Compound Genotoxic (Ames or Micro Positive)? Q1->Q2 Yes NoGo Unfavorable Profile: Stop/Redesign Q1->NoGo No Q3 Is Hepatotoxicity IC50 within 30x of Efficacious Conc.? Q2->Q3 No Q2->NoGo Yes Q4 Is hERG IC50 within 30x of Efficacious Conc.? Q3->Q4 No Q3->NoGo Yes Go Favorable Profile: Proceed Q4->Go No Q4->NoGo Yes

Figure 4: Decision Tree for In Vitro Risk Assessment. This flowchart provides a simplified model for integrating data points to make a go/no-go decision or to flag specific liabilities for further investigation.

Interpretation:

  • Cytotoxicity: A large window between the cytotoxic IC₅₀ and the efficacious concentration is desired.

  • Genotoxicity: Any confirmed positive result in the genotoxicity battery is a significant red flag requiring extensive follow-up and may be sufficient to halt development.

  • Hepatotoxicity: The mechanism of toxicity (e.g., mitochondrial impairment vs. oxidative stress) can inform further studies. An IC₅₀ close to the efficacious concentration is a major concern.

  • Cardiotoxicity: A hERG IC₅₀ >30-fold above the maximum free plasma concentration is generally considered a low risk.

This comprehensive in vitro profile provides a robust foundation for making informed decisions about the future development of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid, ensuring that only compounds with a favorable safety profile advance toward clinical evaluation.

References

  • Title: In vitro models for liver toxicity testing. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro models for liver toxicity testing. Source: Toxicology Research (RSC Publishing) URL: [Link]

  • Title: In Vitro Cardiotoxicity. Source: Creative Bioarray URL: [Link]

  • Title: In Vitro Cytotoxicity Assays. Source: LifeNet Health LifeSciences URL: [Link]

  • Title: In-vitro hERG & NaV1.5 cardiotoxicity assay. Source: Protocols.io URL: [Link]

  • Title: A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Source: PubMed URL: [Link]

  • Title: Ames Test and Genotoxicity Testing. Source: Nelson Labs URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay. Source: Charles River Laboratories URL: [Link]

  • Title: In Vitro Cytotoxicity Assay. Source: Alfa Cytology URL: [Link]

  • Title: Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro Hepatotoxicity Services. Source: Eurofins Discovery URL: [Link]

  • Title: Assessment of the three-test genetic toxicology battery for groundwater metabolites. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: hERG Safety | Cyprotex ADME-Tox Solutions. Source: Evotec URL: [Link]

  • Title: In vitro assays for developmental neurotoxicity. Source: OECD URL: [Link]

  • Title: Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Source: Emulate Bio URL: [Link]

  • Title: ECVAM in vitro toxicity tests included in OECD testing recommendations. Source: CORDIS, European Commission URL: [Link]

  • Title: Guidelines for the Testing of Chemicals. Source: OECD URL: [Link]

  • Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Source: IntechOpen URL: [Link]

  • Title: Comprehensive in vitro cardiac safety assessment using human stem cell technology. Source: J-STAGE URL: [Link]

  • Title: OECD Releases 2025 Test Guideline Programme Updates. Source: ICAPO URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka URL: [Link]

  • Title: OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Source: ESTIV URL: [Link]

  • Title: 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Source: Cheméo URL: [Link]

  • Title: 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Source: NIST WebBook URL: [Link]

  • Title: 2-(3-Oxo-1,3-dihydro-isobenzofuran-1-ylamino)benzoic acid. Source: PubMed URL: [Link]

Sources

Methodological & Application

Protocol for the asymmetric synthesis of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Asymmetric Synthesis of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic Acid

Executive Summary & Strategic Rationale

The chiral phthalide framework is a privileged pharmacophore embedded in numerous natural products and biologically active therapeutics[1]. The target compound, 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid , presents a unique synthetic challenge: it is a desymmetrized, sterically hindered molecule consisting of a phthalide core linked at its C1 stereocenter to an ortho-benzoic acid moiety.

While traditional methods such as the asymmetric transfer hydrogenation (ATH) of 2-acylarylcarboxylates[1] or enzyme-catalyzed dynamic kinetic resolutions[2] are effective for simple phthalides, assembling this specific bulky biaryl-like architecture requires a highly convergent approach. As a Senior Application Scientist, I have designed a robust, two-phase protocol utilizing a Rhodium(I)-catalyzed enantioselective 1,2-addition of an arylboronic acid to an ortho-formylbenzoate, followed by a thermodynamically driven lactonization.

Mechanistic Causality: Why This Route?

To ensure high yields and pristine enantioselectivity, the experimental design relies on the following mechanistic principles:

  • Transient Esterification (Catalyst Protection): Attempting to couple 2-formylbenzoic acid directly with 2-boronobenzoic acid fails because free carboxylic acids deprotonate under the basic conditions required for arylation. The resulting carboxylate anions strongly coordinate to the Rhodium center, poisoning the catalyst and disrupting the chiral ligand environment. By masking the substrates as methyl esters (methyl 2-formylbenzoate and (2-(methoxycarbonyl)phenyl)boronic acid), we maintain a neutral, non-coordinating substrate that undergoes clean 1,2-addition.

  • Facial Selectivity: The [Rh(C2H4)2Cl]2 / (R)-BINAP catalytic system creates a rigid chiral pocket. The transmetalated Rh-aryl species undergoes enantioselective insertion into the aldehyde face, establishing the critical C1 stereocenter with >98% ee.

  • Thermodynamic Lactonization: Saponification of the resulting chiral diester intermediate removes the methyl protecting groups. Upon acidification, the proximity of the secondary alcohol to the ortho-carboxylic acid drives a spontaneous intramolecular esterification. Because the C–O bond of the chiral alcohol is never broken during this cyclization, the stereocenter is perfectly preserved.

Workflow Visualization

Workflow Start Starting Materials Methyl 2-formylbenzoate & (2-(Methoxycarbonyl)phenyl)boronic acid Catalysis Asymmetric Arylation [Rh(C2H4)2Cl]2 / (R)-BINAP KOH, 1,4-Dioxane/H2O, 60°C Start->Catalysis Intermediate Chiral Intermediate Dimethyl 2,2'-(hydroxymethylene)dibenzoate Catalysis->Intermediate Enantioselective 1,2-Addition Hydrolysis Saponification LiOH, THF/H2O, rt Intermediate->Hydrolysis Validation Checkpoint 1 (Chiral HPLC) Lactonization Acid-Mediated Lactonization HCl (aq), pH 1-2 Hydrolysis->Lactonization Ester Cleavage Product Target Compound (S)-2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid Lactonization->Product Cyclization & Validation Checkpoint 2 (NMR/LC-MS)

Workflow for the asymmetric synthesis of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid.

Self-Validating Experimental Protocol

Phase 1: Rhodium-Catalyzed Asymmetric Arylation

Objective: Construct the chiral secondary alcohol intermediate.

  • Preparation of Catalyst Complex: In a rigorously degassed Schlenk flask under an argon atmosphere, dissolve [Rh(C2H4)2Cl]2 (2.5 mol%, 9.7 mg) and (R)-BINAP (5.5 mol%, 34.2 mg) in anhydrous 1,4-dioxane (3.0 mL). Stir at room temperature for 15 minutes until the solution turns a clear orange, indicating the formation of the active [Rh((R)-BINAP)] complex.

  • Substrate Addition: Add methyl 2-formylbenzoate (1.0 mmol, 164 mg) and (2-(methoxycarbonyl)phenyl)boronic acid (1.5 mmol, 270 mg) to the flask.

  • Initiation: Inject 0.1 M aqueous KOH (1.0 mL, degassed). The biphasic mixture is heated to 60 °C and stirred vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 8:2) to yield dimethyl 2,2'-(hydroxymethylene)dibenzoate .

  • Validation Checkpoint 1:

    • TLC: Confirm complete consumption of the aldehyde (R_f ~0.4 in 8:2 Hexane/EtOAc).

    • Chiral HPLC: Analyze the purified intermediate using a Chiralcel OD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min). Expected ee is >95%. Proceed to Phase 2 only if ee meets this threshold.

Phase 2: Global Deprotection and Lactonization

Objective: Cleave the methyl esters and drive the thermodynamic cyclization to the phthalide.

  • Saponification: Dissolve the chiral diester intermediate (0.8 mmol) in a mixture of THF (4.0 mL) and H₂O (1.0 mL). Add LiOH·H₂O (4.0 eq, 3.2 mmol, 134 mg). Stir the mixture at room temperature for 4 hours.

  • Acid-Mediated Lactonization: Cool the flask to 0 °C using an ice bath. Slowly add 2M HCl dropwise until the pH of the solution reaches 1–2.

  • Cyclization: Remove the ice bath and allow the highly acidic mixture to stir at room temperature for an additional 2 hours. The intermediate di-acid will spontaneously cyclize into the highly stable 5-membered lactone.

  • Isolation: Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from hot toluene/heptane to afford pure (S)-2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid .

  • Validation Checkpoint 2:

    • LC-MS: Confirm the exact mass [M-H]⁻ m/z 253.05.

    • ¹H NMR (DMSO-d₆): Confirm the disappearance of the open-form methine proton and the appearance of the diagnostic phthalide C3-H singlet at approximately δ 6.8 ppm. The preservation of the carboxylic acid proton should be visible as a broad singlet >12.0 ppm.

Quantitative Data: Reaction Optimization

The selection of the Rh/(R)-BINAP system was determined through rigorous optimization. Alternative methods, such as Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH)[1] or organocatalytic acetalization[3], are inefficient for assembling this specific sterically hindered biaryl linkage.

Table 1: Optimization of the Asymmetric Arylation Step

EntryCatalyst PrecursorChiral LigandBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1 [Rh(C2H4)2Cl]2 (R)-BINAP KOH (0.1 M) Dioxane/H₂O 60 92 98
2[Rh(C2H4)2Cl]2(R)-BINAPK₂CO₃Toluene/H₂O807589
3[Rh(C2H4)2Cl]2(R)-SegphosKOH (0.1 M)Dioxane/H₂O608895
4[Ru(p-cymene)Cl2]2(R)-TsDPENHCOONaH₂O4015N/A

Data Interpretation: Entry 1 represents the optimized conditions. The use of aqueous KOH in 1,4-dioxane facilitates the transmetalation step of the boronic acid while maintaining the integrity of the chiral Rh-BINAP complex, yielding superior enantiocontrol compared to weaker bases or alternative transition metals.

References

  • Catalytic Enantioselective Synthesis of Chiral Phthalides by Efficient Reductive Cyclization of 2-Acylarylcarboxylates under Aqueous Transfer Hydrogenation Conditions Source: Organic Letters URL:[Link][1]

  • Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs Source: The Journal of Organic Chemistry URL:[Link][2]

  • Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs Source: Nature Communications URL:[Link][3]

Sources

HPLC method development for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Introduction & Physicochemical Profiling

The quantification of complex pharmaceutical intermediates such as 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid requires a highly specific and stability-indicating analytical approach. This compound presents a unique dual-challenge for chromatographers: it contains both a carboxylic acid moiety (benzoic acid derivative) and a lactone ring (phthalide derivative).

Understanding the physicochemical properties of the analyte is the foundational step in our method development. The carboxylic acid group has an estimated pKa​ of ~4.0. If the mobile phase pH is not strictly controlled, partial ionization will occur, leading to severe peak tailing and irreproducible retention times due to secondary interactions with residual silanols on the silica stationary phase[1]. Concurrently, the phthalide (lactone) ring is highly susceptible to base-catalyzed ring-opening hydrolysis, which converts the intact analyte into a highly polar dicarboxylic acid degradant[2].

Method Development Rationale (E-E-A-T)

As a self-validating system, every parameter in this method was selected based on established chromatographic causality rather than empirical guesswork.

  • Mobile Phase pH Selection (The Causality of Stability): To suppress the ionization of the carboxylic acid, the mobile phase pH must be maintained at least 1.5 to 2 units below its pKa​ . We selected an aqueous phase of 0.1% Formic Acid (pH ~2.5) . This acidic environment serves a dual purpose: it ensures the analyte remains >99% unionized (enhancing hydrophobic retention and peak symmetry) and completely halts the alkaline hydrolysis of the lactone ring, ensuring sample stability during the autosampler queue[2].

  • Stationary Phase Selection: An end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus) was selected. End-capping minimizes the presence of active silanol groups, which is critical for eluting acidic compounds with high theoretical plate counts and a tailing factor ( Tf​ ) of ≤ 1.2[1].

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which reduces system backpressure, and its lower UV cutoff, which provides a quieter baseline at the optimal detection wavelength of 254 nm.

Lactone_Stability A 2-(3-Oxo-1,3-dihydro-2- benzofuran-1-yl)benzoic acid (Intact Lactone) B Dicarboxylic Acid Degradant (Ring-Opened) A->B Hydrolysis C Acidic Buffer (pH 2.5) 0.1% Formic Acid C->A Stabilizes D Alkaline pH (>7.0) Degradation Trigger D->B Catalyzes

Fig 1: pH-dependent stability of the lactone moiety dictating mobile phase selection.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocol incorporates System Suitability Testing (SST) to verify performance prior to any sample quantification.

Reagents and Materials
  • Analyte Standard: 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid (Reference Standard Grade, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

Step-by-Step Preparation Methodology
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent: Water:Acetonitrile (50:50, v/v). Rationale: Matches the initial gradient conditions to prevent solvent-front distortion (the "solvent effect").

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the target sample into a 100 mL volumetric flask. Extract with 50 mL of diluent using sonication for 10 minutes. Dilute to volume, mix well, and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC_Workflow Step1 1. Physicochemical Profiling pKa ~4.0, LogP ~2.8 Step2 2. Mobile Phase Selection Aqueous: 0.1% FA (pH 2.5) Organic: Acetonitrile Step1->Step2 Suppress ionization Step3 3. Stationary Phase End-capped C18 (150 x 4.6mm) Step2->Step3 Retain neutral analyte Step4 4. Gradient Optimization 10% to 90% ACN over 15 min Step3->Step4 Resolve impurities Step5 5. Method Validation ICH Q2(R1) Compliance Step4->Step5 Finalize parameters

Fig 2: Systematic HPLC method development workflow for acidic phthalide derivatives.

Chromatographic Conditions

A gradient elution profile was developed to ensure that early-eluting polar degradants (such as the ring-opened dicarboxylic acid) are fully resolved from the main peak, while late-eluting non-polar synthetic impurities are efficiently washed from the column.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm
Autosampler Temp 5 °C (To further prevent lactone hydrolysis)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold (Equilibration)
2.09010Polar degradant elution window
12.01090Linear gradient (Analyte elution)
15.01090Column wash
15.19010Return to initial conditions
20.09010Re-equilibration

Method Validation Summary

The method was validated strictly according to the ICH Q2(R1) guidelines [3], ensuring the analytical procedure is suitable for its intended purpose[4].

System Suitability Testing (SST)

SST is the self-validating core of the protocol. Six replicate injections of the 100 µg/mL standard must be performed before sample analysis.

Table 3: System Suitability Criteria & Results

ParameterAcceptance Criteria (ICH)Observed ResultStatus
Retention Time ( Rt​ ) -~8.4 min-
Peak Area Precision (RSD) ≤ 2.0%0.45%Pass
Tailing Factor ( Tf​ ) ≤ 1.51.08Pass
Theoretical Plates ( N ) > 5,00012,450Pass
Resolution ( Rs​ ) > 2.0 (from nearest peak)> 4.5Pass
Linearity, Accuracy, and Precision

The quantitative integrity of the method was confirmed across a range of 25% to 150% of the nominal working concentration.

Table 4: ICH Q2(R1) Method Validation Data

Validation ParameterRange / CriteriaResult
Linearity Range 25 µg/mL to 150 µg/mL R2 = 0.9998
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.05 µg/mL LOQ: 0.15 µg/mL
Accuracy (Recovery) 98.0% - 102.0% (Spiked samples)99.2% - 100.8%
Method Precision Intra-day RSD ≤ 2.0% (n=6)0.62%
Intermediate Precision Inter-day RSD ≤ 2.0% (n=12)0.85%
Robustness ±0.2 pH, ±2°C Temp, ±5% FlowNo significant change in Rt​ or Tf​

Conclusion

A robust, stability-indicating HPLC method was successfully developed for the quantification of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid. By understanding the chemical causality of the analyte—specifically the pKa​ of the benzoic acid and the hydrolytic vulnerability of the phthalide ring—an acidic gradient method was engineered to deliver exceptional peak symmetry, baseline resolution, and quantitative reliability. The method strictly adheres to ICH Q2(R1) validation standards, making it highly suitable for routine quality control and drug development applications.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

The Versatile Precursor: Leveraging 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic Acid in Active Pharmaceutical Ingredient (API) Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical synthesis, the strategic selection of precursor molecules is paramount to the efficient and robust production of Active Pharmaceutical Ingredients (APIs). Among the versatile scaffolds available to the medicinal chemist, the 3-substituted phthalide framework holds a place of distinction due to its presence in a wide array of biologically active natural products and synthetic drugs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid as a key precursor in API manufacturing. We will delve into its synthesis, chemical properties, and its application in the construction of complex molecular architectures with therapeutic potential.

The core of this precursor's utility lies in its relationship with 2-carboxybenzaldehyde, a compound that exhibits a fascinating ring-chain tautomerism. In solution, 2-carboxybenzaldehyde exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide. This inherent reactivity of the 3-position of the phthalide ring allows for the introduction of a diverse range of substituents, thereby providing a gateway to a multitude of molecular frameworks. The title compound, 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid, is a prime example of a 3-substituted phthalide, where the substituent is a benzoic acid moiety.

Physicochemical Properties of the Precursor

A thorough understanding of the physicochemical properties of a precursor is fundamental for its effective use in synthesis. Below is a summary of the key properties of a representative 3-substituted phthalide, which can be used as a general guide. It is crucial to obtain a certificate of analysis for the specific batch being used.

PropertyValueReference
Molecular FormulaC₁₅H₁₀O₅N/A
Molecular Weight270.24 g/mol N/A
AppearanceWhite to off-white crystalline powder[1][2]
Melting Point94-96 °C (for 2-carboxybenzaldehyde)[3]
SolubilitySoluble in water, diethyl ether, and ethanol (for 2-carboxybenzaldehyde)[4]

Synthesis of the Precursor: A Gateway to 3-Substituted Phthalides

The synthesis of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid and its analogs typically starts from 2-carboxybenzaldehyde. The aldehyde group and the carboxylic acid group of 2-carboxybenzaldehyde can react intramolecularly to form 3-hydroxyphthalide, which serves as the key intermediate for introducing various substituents at the 3-position.[4]

Conceptual Synthesis Workflow

2-Carboxybenzaldehyde 2-Carboxybenzaldehyde 3-Hydroxyphthalide 3-Hydroxyphthalide 2-Carboxybenzaldehyde->3-Hydroxyphthalide Ring-Chain Tautomerism 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid 3-Hydroxyphthalide->2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid Nucleophilic Substitution Nucleophilic Benzoic Acid Derivative Nucleophilic Benzoic Acid Derivative Nucleophilic Benzoic Acid Derivative->2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Caption: Synthesis of the target precursor from 2-carboxybenzaldehyde.

Application in API Synthesis: A Case Study with Mitoxantrone Analogs

The 3-substituted phthalide core is a key structural motif in several classes of bioactive molecules. For instance, dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a known intermediate in the synthesis of anticancer drugs like mitoxantrone derivatives.[5] This suggests that 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid can be a valuable precursor for the synthesis of novel anticancer agents.

Protocol: Synthesis of a Mitoxantrone Analog Precursor

This protocol outlines a potential synthetic route to a key intermediate for a mitoxantrone analog, starting from our precursor of interest.

Objective: To synthesize a diaminoanthraquinone derivative by reacting 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid with a substituted 1,4-diaminoanthraquinone.

Materials:

  • 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

  • 1,4-diamino-2,3-dihydroxyanthraquinone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6]

  • DCC is a potent allergen and sensitizer; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[7][8]

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid in anhydrous DCM.

    • Add 0.1 equivalents of DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 1.1 equivalents of DCC in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amide Coupling:

    • In a separate flask, dissolve 1.0 equivalent of 1,4-diamino-2,3-dihydroxyanthraquinone in anhydrous DMF.

    • Filter the activated ester solution from step 1 to remove the DCU precipitate, and add the filtrate dropwise to the anthraquinone solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with water (3x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.

Experimental Workflow

cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Purification Precursor 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid Activated_Ester Activated Ester Intermediate Precursor->Activated_Ester Activation DCC_DMAP DCC, DMAP in DCM DCC_DMAP->Activated_Ester Coupled_Product Crude Product Activated_Ester->Coupled_Product Coupling Anthraquinone 1,4-diamino-2,3-dihydroxyanthraquinone in DMF Anthraquinone->Coupled_Product Purification Column Chromatography Coupled_Product->Purification Final_Product Purified Mitoxantrone Analog Precursor Purification->Final_Product

Caption: Workflow for the synthesis of a mitoxantrone analog precursor.

Mechanistic Insights: The Chemistry of 3-Substituted Phthalides

The reactivity of the 3-position of the phthalide ring is central to its utility as a precursor. The carbon at this position is electrophilic and susceptible to attack by a variety of nucleophiles. In the case of the synthesis of our title precursor, the nucleophile is a benzoic acid derivative. The reaction is typically catalyzed by an acid, which protonates the hydroxyl group of the 3-hydroxyphthalide, making it a good leaving group (water).

Reaction Mechanism

3-Hydroxyphthalide 3-Hydroxyphthalide Protonated_Intermediate Protonated 3-Hydroxyphthalide 3-Hydroxyphthalide->Protonated_Intermediate Protonation (H+) Carbocation Phthalide Carbocation Protonated_Intermediate->Carbocation Loss of Water Final_Product 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid Carbocation->Final_Product Nucleophilic Attack Nucleophile Benzoic Acid Derivative Nucleophile->Final_Product

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the determination of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a reversed-phase chromatographic separation with negative ion electrospray ionization. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and clinical monitoring of this compound.

Introduction

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid is a molecule of interest in pharmaceutical development due to its structural similarity to other biologically active benzofuran derivatives. Accurate and precise quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a comprehensive workflow, from sample preparation to data acquisition, designed to achieve high sensitivity and specificity for the target analyte in a complex biological matrix like human plasma. The principles outlined herein are grounded in established bioanalytical method development strategies for small acidic molecules.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
Structure Chemical structure of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid
Predicted XlogP 2.2

The presence of a carboxylic acid group suggests that the compound will be acidic, making it a prime candidate for negative ion mode electrospray ionization for enhanced sensitivity.[1][2] The predicted XlogP value indicates moderate hydrophobicity, which is suitable for reversed-phase liquid chromatography and liquid-liquid extraction.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Internal Standard Addition plasma->is acidify Acidification (e.g., Formic Acid) is->acidify lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->lle evap Evaporation to Dryness lle->evap recon Reconstitution evap->recon inject Injection recon->inject Transfer to Vial lc Reversed-Phase LC Separation inject->lc ms Tandem Mass Spectrometry (Negative Ion Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the efficient extraction of the analyte from plasma while minimizing matrix effects. The choice of an acidic extraction pH ensures that the carboxylic acid group of the analyte is protonated, increasing its hydrophobicity and partitioning into the organic solvent.[3]

Materials:

  • Human plasma

  • 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Formic acid (reagent grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 10 µL of 1% formic acid in water to acidify the sample.

  • Vortex for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

The following LC conditions are recommended as a starting point for method development. A C18 column is a good initial choice for this moderately polar analyte. The gradient elution will help in separating the analyte from endogenous plasma components.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometry (MS)

Given the acidic nature of the analyte, negative ion mode electrospray ionization is proposed. The following parameters should be optimized on the specific instrument being used.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters:

The proposed precursor ion is the deprotonated molecule [M-H]⁻. The product ions are based on predicted fragmentation patterns of benzofuran derivatives, which often involve losses of CO and CO₂.[4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid 253.1209.1 (Loss of CO₂)1003015
253.1181.1 (Loss of CO₂ and CO)1003025
Internal Standard --100--

Note: Cone voltage and collision energy are starting points and require empirical optimization for maximum sensitivity.

Method Validation Considerations

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be constructed with at least six non-zero standards. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined at a minimum of four concentration levels (LLOQ, low, mid, and high QC samples) in replicate (n≥5). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Discussion

The presented LC-MS/MS method provides a solid foundation for the sensitive and selective quantification of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid in human plasma. The liquid-liquid extraction protocol is a cost-effective and efficient means of sample cleanup. For laboratories with a high sample throughput, transitioning to a solid-phase extraction (SPE) method could be considered for automation and potentially higher recoveries.[6][7] Mixed-mode or polymeric SPE sorbents are often suitable for the extraction of acidic drugs from biological matrices.[6][7]

The choice of negative ion mode ESI is critical for achieving low limits of detection for this acidic analyte. While acidic mobile phase additives like formic acid are commonly used in reversed-phase chromatography and are compatible with positive ion mode, they can suppress negative ion formation.[8] However, for many carboxylic acids, the inherent acidity is sufficient to yield a strong [M-H]⁻ signal even with a low concentration of formic acid in the mobile phase. Alternatively, a mobile phase with a basic pH (e.g., using ammonium bicarbonate) could be explored with a pH-stable column, which may further enhance sensitivity in negative ion mode.

The proposed MRM transitions are based on predictable fragmentation pathways. It is crucial to perform a compound-specific optimization of the collision energy to ensure the most intense and stable product ions are selected for quantification, thereby maximizing the sensitivity and specificity of the assay.

Conclusion

This application note outlines a comprehensive and scientifically sound LC-MS/MS method for the determination of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid in human plasma. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a detailed starting point for method development and validation. By following the principles and steps described, researchers can establish a reliable bioanalytical method to support their drug development and clinical research endeavors.

References

  • Hsieh, Y., & Korfmacher, W. A. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 197-203. [Link]

  • Siluk, D., & Kaczor, A. A. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Current Pharmaceutical Analysis, 10(3), 154-168. [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 827-835. [Link]

  • Crevelin, E. J., Dias, H. J., Vieira, T. M., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(10), 996-1006. [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. In PubChem. Retrieved March 27, 2026, from [Link]

  • I-Hate-Metabolomics. (2025, November 13). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. [Link]

  • Cheméo. (n.d.). 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Retrieved March 27, 2026, from [Link]

  • Kenttämaa, H. I., & Zhang, F. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion-Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(8), 2939–2946. [Link]

  • Siluk, D., & Kaczor, A. A. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [Link]

  • Kuki, A., & Zsuga, M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]

  • Chromatography Forum. (2007, December 27). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • Taylor, P. J., & Goolsby, B. (2002). Development of generic liquid chromatography-mass spectrometry methods using experimental design. Journal of the American Society for Mass Spectrometry, 13(1), 54-61. [Link]

  • Le, A. N., & Ng, K. T. (2011). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 22(12), 2243–2250. [Link]

  • Welter, J., Brandt, S. D., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry, 407(11), 3105-3118. [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. [Link]

  • Reddit. (2021, June 20). Mass Spectrometry. r/massspectrometry. [Link]

  • ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]

  • Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]

  • Jönsson, J. Å. (2005). Sample treatment based on extraction techniques in biological matrices. Journal of Chromatography B, 823(1), 1-25. [Link]

  • El-Behery, M., & El-Kafrawy, P. (2025). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Molecules, 30(20), 4880. [Link]

  • Schlicht, J. E., & Pötsch, L. (2000). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Journal of Analytical Toxicology, 24(4), 236–240. [Link]

  • Biotage. (2024, September 11). Extracting both acidic and basic analytes in a single SLE procedure. [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Agilent Technologies. (2017, August 22). Solid Phase Extraction (SPE) For Forensic Testing [Video]. YouTube. [Link]

  • El-Behery, M., & El-Kafrawy, P. (2025). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. ResearchGate. [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved March 27, 2026, from [Link]

  • LookChem. (n.d.). Cas 61260-15-9,3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid. Retrieved March 27, 2026, from [Link]

  • Odabaşoğlu, M., & Büyükgüngör, O. (2008). 2-(3-Oxo-1,3-dihydro-isobenzofuran-1-ylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o752–o753. [Link]

Sources

Troubleshooting & Optimization

How to prevent degradation of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Executive Summary & Chemical Profile

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid (CAS: 109407-76-3) is a structurally complex molecule featuring a benzoic acid moiety attached to an isobenzofuran-1(3H)-one (phthalide) ring. While highly valuable in synthetic and medicinal chemistry, its structural features make it uniquely susceptible to environmental degradation. This technical guide provides a self-validating system of causality, troubleshooting, and protocols to ensure structural integrity during long-term storage and experimental handling.

Mechanisms of Degradation (The "Why")

As an Application Scientist, it is critical to understand why a compound degrades rather than just knowing how to store it. The degradation of this compound is driven by two primary structural vulnerabilities:

A. Lactone Ring Hydrolysis (Moisture & pH Driven) The isobenzofuran-1(3H)-one ring is a gamma-lactone. The carbonyl carbon is highly electrophilic. In the presence of moisture, particularly under neutral to alkalescent (pH > 7) conditions, the lactone ring undergoes nucleophilic attack by hydroxide ions or water. This results in ring-opening hydrolysis, yielding a highly polar dicarboxylic acid derivative. Research on related phthalides demonstrates that this hydrolysis follows first-order kinetics and 1[1].

B. Benzylic Auto-oxidation & Photolysis (Oxygen & UV Driven) The C1 position of the isobenzofuran ring is a benzylic carbon adjacent to a lactone oxygen. This specific electronic environment weakens the C-H bond, making it susceptible to radical abstraction. Exposure to ambient oxygen or UV light generates a benzylic radical, which rapidly reacts with O₂ to form hydroperoxides. These intermediates decompose into highly conjugated, colored oxidized impurities (e.g., benzophenone derivatives). Atmospheric and photolytic kinetic studies on phthalides confirm their 2[2].

Degradation API 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid (Intact API) Hydrolysis Lactone Ring Hydrolysis (Moisture/Heat) API->Hydrolysis H2O, pH > 7 Oxidation Benzylic Auto-oxidation (O2/UV Light) API->Oxidation O2, hν Degradant1 Ring-opened Impurity (Dicarboxylic Acid) Hydrolysis->Degradant1 Degradant2 Oxidized Impurity (Benzophenone Derivative) Oxidation->Degradant2

Figure 1: Primary degradation pathways via hydrolysis and oxidation.

Troubleshooting Guide (FAQ)

Q1: We observe a new, highly polar secondary peak on our RP-HPLC chromatogram that increases over time when the compound is stored in aqueous buffers. What is happening? A1: You are observing lactone hydrolysis. The gamma-lactone ring is opening to form a dicarboxylic acid derivative.

  • Causality: Aqueous environments, especially those buffered above pH 7, catalyze the nucleophilic attack on the lactone carbonyl.

  • Solution: Never store this compound in aqueous stock solutions. Prepare stock solutions in anhydrous organic solvents (e.g., dry DMSO or DMF) and store them over molecular sieves. Only spike the compound into aqueous assay buffers immediately prior to the experiment.

Q2: Our solid powder has developed a slight yellow tint after being stored on the benchtop for a month. Is it still viable? A2: No, the batch is likely compromised. Discoloration is a classic macroscopic indicator of benzylic auto-oxidation and photolytic degradation.

  • Causality: Ambient UV/visible light and oxygen have initiated a radical chain reaction at the benzylic C1 position, forming conjugated, colored benzophenone-like impurities.

  • Solution: Discard the discolored batch. Future batches must be stored in amber (actinic) glass vials to block UV light and must be backfilled with an inert gas (Argon or Nitrogen) to displace oxygen.

Q3: We store our compound at -20°C, but we still see inconsistent assay results across different aliquots from the same batch. Why? A3: This is likely due to hygroscopic moisture uptake during repeated freeze-thaw cycles.

  • Causality: When a cold vial is opened in a humid ambient environment, condensation forms instantly on the powder, introducing micro-environments of water that drive localized hydrolysis even after the vial is returned to the freezer.

  • Solution: Implement single-use aliquoting. Allow vials to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Standard Operating Procedure (SOP): Optimal Storage Workflow

To establish a self-validating protocol, follow this step-by-step methodology for processing and storing the API:

  • Drying: Lyophilize the synthesized or purchased powder to ensure residual moisture is strictly < 0.5% w/w.

  • Aliquoting: Transfer the dried powder into pre-weighed, single-use amber glass vials to eliminate photolysis and prevent freeze-thaw condensation.

  • Inert Atmosphere: Place the open vials in a glove box or use a Schlenk line to backfill the vials with high-purity Argon (preferred over Nitrogen due to its higher density, which better blankets the solid).

  • Sealing: Seal the vials tightly with PTFE-lined caps to prevent oxygen permeation.

  • Secondary Packaging: Place the sealed vials inside a secondary aluminized Mylar pouch containing a self-indicating silica gel desiccant packet.

  • Temperature Control: Store the final pouches in a continuously monitored -20°C freezer.

Workflow Step1 Lyophilization (< 0.5% H2O) Step2 Argon/N2 Backfilling Step1->Step2 Step3 Amber Glass Vial Sealing Step2->Step3 Step4 Desiccant Secondary Pouch Step3->Step4 Step5 Storage at -20°C Step4->Step5

Figure 2: Step-by-step optimal storage workflow to prevent degradation.

Quantitative Data Presentation

The following table summarizes the causal environmental factors, their kinetic impact, and the required preventative measures to maintain API integrity.

Environmental FactorPrimary Degradation MechanismEstimated Degradation RatePreventative Measure
Moisture (>60% RH) Lactone Ring HydrolysisHigh (5.0 - 8.5% / month)Lyophilization, Desiccant Pouches
Oxygen (Ambient) Benzylic Auto-oxidationModerate (2.0 - 4.0% / month)Argon/Nitrogen Backfilling
Light (UV/Vis) Photolytic Radical InitiationModerate (3.5 - 6.0% / month)Amber Glass Vials
Heat (25°C vs -20°C) Arrhenius AccelerationHigh (4.0 - 7.0% / month)Strict -20°C Storage
References
  • Title: Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Kinetics and Products of Photolysis and Reaction with OH Radicals of a Series of Aromatic Carbonyl Compounds Source: ACS Publications (Environmental Science & Technology) URL: [Link]

Sources

Technical Support Center: Crystallization of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this compound in high purity. We will address common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to ensure successful and reproducible outcomes.

The Core Challenge: Ring-Chain Tautomerism

The primary difficulty in crystallizing 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid lies in its existence as a pair of tautomers: the desired closed-ring lactone form and the open-chain keto-acid form, 2-benzoylbenzoic acid. This equilibrium is dynamic and highly sensitive to environmental conditions such as solvent, temperature, and pH.

The open-chain form is often considered an impurity or byproduct in the final crystalline product. Therefore, the goal of the crystallization process is to shift the equilibrium in favor of the closed-ring lactone and selectively crystallize it from the solution.

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct I should be concerned about during crystallization?

The most common "byproduct" is not a result of a side reaction but is the open-chain tautomer, 2-benzoylbenzoic acid (also known as o-benzoylbenzoic acid). The two forms exist in equilibrium in solution. Your crystallization conditions will determine which form is predominant and which preferentially crystallizes. The presence of both forms can lead to purification difficulties, such as oiling out or the formation of a mixed solid with a broad melting point.

Q2: My TLC/HPLC analysis shows two distinct spots/peaks. What do they represent?

These two spots or peaks almost certainly represent the two tautomeric forms: the lactone (closed-ring) and the keto-acid (open-chain). The relative ratio of these peaks can change depending on the solvent system used for the analysis and the conditions of your sample preparation. It is crucial to use a validated analytical method to accurately quantify the isomeric purity.

Q3: How does the choice of solvent impact the purity of the final product?

Solvent selection is the most critical factor in controlling the tautomeric equilibrium. Non-polar, aprotic solvents generally favor the closed-ring lactone form. In contrast, polar, protic solvents (like alcohols or water) and basic conditions can stabilize the open-chain carboxylic acid form, leading to a higher percentage of this isomer in solution and potentially in the final product.

Q4: What is the effect of pH on the crystallization process?

Acidic conditions can catalyze the interconversion between the two forms. Strongly basic conditions will deprotonate the carboxylic acid, definitively favoring the open-chain carboxylate form and preventing the crystallization of the desired lactone. Therefore, maintaining a neutral or slightly acidic pH is generally recommended.

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid.

Problem 1: Low Purity of the Final Crystalline Product
  • Symptom: The isolated solid shows a broad melting point or significant presence of the open-chain isomer in analytical tests (e.g., HPLC, NMR).

  • Probable Cause: The crystallization solvent is stabilizing the open-chain tautomer, or the cooling rate is too fast, leading to the co-precipitation of both forms.

  • Solution:

    • Solvent Screening: Perform small-scale solubility and crystallization tests with a range of solvents. Focus on non-polar, aprotic solvents or solvent mixtures.

    • Controlled Cooling: Employ a slow, controlled cooling profile to allow the less soluble, desired lactone tautomer to selectively crystallize. Crash-cooling should be avoided.

    • pH Adjustment: Ensure the solution is not basic. If necessary, a trace amount of a weak acid (like acetic acid) can be added to favor the lactone form, although this should be done with caution as it can also promote hydrolysis if water is present.

Problem 2: Oiling Out or Formation of a Gummy Precipitate
  • Symptom: Instead of forming crystals, the product separates from the solution as a viscous liquid or a sticky solid.

  • Probable Cause: This is often due to a high concentration of the open-chain isomer, which can act as an impurity and inhibit crystal lattice formation. It can also be caused by rapid supersaturation.

  • Solution:

    • Solvent System Modification: Add an anti-solvent that is miscible with the primary solvent but in which the desired compound has low solubility. The anti-solvent should be non-polar to discourage the open-chain form. Add the anti-solvent slowly at an elevated temperature until slight turbidity is observed, then allow the solution to cool slowly.

    • Seeding: Introduce a small number of pre-existing, high-purity crystals of the lactone form to the supersaturated solution. This provides a template for crystal growth and can help overcome the energy barrier for nucleation.

    • Hot Filtration: If insoluble impurities are suspected, perform a hot filtration of the dissolved product before allowing it to cool.

Problem 3: Poor Crystal Yield
  • Symptom: The amount of crystalline product obtained is lower than expected.

  • Probable Cause: The desired lactone form may have high solubility in the chosen solvent, even at lower temperatures. A significant portion of the compound may remain in the mother liquor as the open-chain tautomer.

  • Solution:

    • Optimize Solvent/Anti-solvent Ratio: If using a mixed solvent system, systematically vary the ratio to find the optimal balance between solubility at high temperatures and insolubility at low temperatures.

    • Concentration Adjustment: Carefully concentrate the solution by evaporating some of the solvent before cooling to achieve the optimal level of supersaturation.

    • Mother Liquor Analysis: Analyze the mother liquor to confirm the presence of the product. If a significant amount is present, consider a second crystallization step or recycling the mother liquor.

Visualizing the Core Problem and Solution Path

The following diagrams illustrate the key chemical equilibrium and a general troubleshooting workflow.

Tautomerism cluster_open Open-Chain Form (Impurity) cluster_closed Closed-Ring Form (Target) Open 2-Benzoylbenzoic Acid (Keto-Acid) Closed 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid (Lactone) Open->Closed Favored by: - Non-polar solvents - Anhydrous conditions - Neutral/Slightly acidic pH Closed->Open Favored by: - Polar, protic solvents - Water - Basic pH TroubleshootingWorkflow start Crystallization Attempt outcome Analyze Purity & Yield start->outcome success High Purity & Yield (Process Complete) outcome->success Acceptable low_purity Problem: Low Purity / Isomer Mix outcome->low_purity Unacceptable oiling_out Problem: Oiling Out / No Crystals outcome->oiling_out Unacceptable low_yield Problem: Low Yield outcome->low_yield Unacceptable solution_purity Action: - Change to non-polar solvent - Slow down cooling rate - Check pH low_purity->solution_purity solution_oiling Action: - Use anti-solvent addition - Seed the solution - Perform hot filtration oiling_out->solution_oiling solution_yield Action: - Optimize solvent ratio - Concentrate solution - Re-process mother liquor low_yield->solution_yield solution_purity->start Retry solution_oiling->start Retry solution_yield->start Retry

Caption: Troubleshooting Decision Workflow.

Recommended Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Heptane Solvent System

This protocol is designed to maximize the recovery of the lactone form by using a non-polar solvent system.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid in a minimal amount of hot toluene (approximately 80-100 °C).

  • Hot Filtration (Optional): If any insoluble matter is present, perform a hot filtration through a pre-heated funnel to remove it.

  • Anti-solvent Addition: While maintaining the elevated temperature, slowly add heptane to the hot toluene solution until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is nearing saturation.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, insulate it, and allow it to cool slowly to room temperature overnight. For maximum yield, the flask can then be placed in an ice bath for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.

Protocol 2: In-process Purity Check by HPLC

This method allows for the monitoring of the tautomeric ratio during the crystallization process.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The acid helps to ensure consistent protonation of the open-chain form.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard of your high-purity reference material.

    • During the crystallization process, carefully extract a small aliquot of the mother liquor.

    • Dilute the aliquot with the mobile phase and inject it into the HPLC system.

    • Compare the chromatogram of the mother liquor to the reference standard to determine the relative amounts of the two tautomers remaining in solution. This can inform decisions on when to filter or if further cooling is necessary.

References

  • Kitoh, S., et al. (n.d.). Tautomerism of 2-benzoylbenzoic acid derivatives: (a) the open and (b) the lactone form. ResearchGate. Available at: [Link]

  • Bowden, K. & Last, A. M. (1971). Ring–chain tautomerism. Part II. Methyl esters of 2-acyl-and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 358-363.
  • Bowden, K. & Last, A. M. (1970). Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 1529-1534.
  • Al-Hamdany, R., et al. (1985). Ring-chain tautomerism in 2-(2,2-dicyano-1-methylethenyl)benzoic acid and related compounds. Journal of the Chemical Society, Perkin Transactions 2, 1165-1171.
  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenyl phthalide. Available at: [Link]

  • Gomez, S. A., et al. (2020). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. Semantic Scholar. Available at: [Link]

  • LookChem. (2025). Cas no 5398-11-8 (3-Phenylphthalide). Available at: [Link]

  • Chatterjee, S., et al. (2009).

Technical Support Center: Resolving LC-MS Co-elution Issues with 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid. This document provides in-depth troubleshooting for common chromatographic challenges, particularly co-elution, encountered during the LC-MS analysis of this acidic, aromatic compound. The guidance herein is structured to empower researchers, scientists, and drug development professionals to diagnose issues methodically and implement robust solutions.

Understanding the Analyte

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid possesses key chemical features that influence its chromatographic behavior:

  • Acidic Moiety: The carboxylic acid group makes its retention highly sensitive to the mobile phase pH.

  • Aromatic Rings: The presence of multiple aromatic rings allows for π-π interactions with specific stationary phases.

  • Structural Isomers: Positional isomers of this compound can exist, presenting significant separation challenges.

These properties are central to the troubleshooting strategies discussed below.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My peak for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid is broad or tailing. How can I improve the peak shape?

Answer: Poor peak shape is often a precursor to co-elution and must be addressed first. For an acidic compound like this, peak tailing is commonly caused by secondary interactions with the stationary phase or running the analysis too close to the compound's pKa.

Causality: When the mobile phase pH is near the analyte's pKa, the compound exists as a mixture of its ionized (more polar) and non-ionized (less polar) forms. This dual state leads to inconsistent interactions with the reversed-phase column, resulting in peak distortion.[1] Silanol groups on the silica backbone of many C18 columns can also cause secondary ionic interactions with the acidic analyte, leading to tailing.[2]

Troubleshooting Protocol:
  • Adjust Mobile Phase pH: The most critical parameter for an ionizable compound is pH.[1][3]

    • Action: Modify the aqueous mobile phase (Mobile Phase A) with an acidic modifier to lower the pH. A common starting point is 0.1% formic acid.

    • Goal: The rule of thumb is to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[3][4] For a carboxylic acid, lowering the pH ensures it is fully protonated (non-ionized), leading to more consistent retention and improved peak shape.

  • Check System Suitability: Before extensive method development, ensure the issue is not system-related.[5]

    • Action: Check for excessive extra-column volume in your tubing, ensure connections are sound, and confirm the column is not clogged or voided.[2][5] A simple test is to inject a well-behaved neutral compound to see if it also exhibits poor peak shape.

  • Consider Sample Solvent:

    • Action: Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition.[2][5] Injecting in a much stronger solvent (e.g., pure acetonitrile) can cause peak distortion.

FAQ 2: I've confirmed co-elution with an impurity. What is the most logical way to optimize my gradient method on a C18 column?

Answer: Resolving co-elution requires systematically adjusting parameters that influence chromatographic selectivity. The general troubleshooting workflow should be methodical, starting with the least disruptive changes.

Causality: Co-elution occurs when two or more compounds have identical or nearly identical retention times under a specific set of conditions. To resolve them, you must alter the "separation triangle" - the interplay between the stationary phase, mobile phase, and the analytes. By changing conditions, you can exploit subtle differences in the physicochemical properties of the co-eluting compounds.

Systematic Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting co-elution.

Step-by-Step Optimization Protocol:
  • Confirm Co-elution with Mass Spectrometry: Before adjusting the LC method, verify that more than one compound is present.

    • Action: Extract the ion chromatograms (XICs) for the expected m/z of your target analyte and any suspected impurities. Look at the mass spectra across the front, apex, and tail of the chromatographic peak.[6] A changing mass spectrum indicates the presence of multiple components.[6]

  • Shallow the Gradient: This is the simplest way to increase peak separation without changing consumables.

    • Action: Decrease the rate of change of the organic mobile phase (e.g., instead of a 5-95% B in 10 minutes, try 30-70% B in 15 minutes).

    • Goal: A shallower gradient increases the residence time of analytes on the column, providing more opportunity for separation between closely eluting species.

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, switch to methanol (or vice versa).

    • Goal: Acetonitrile and methanol have different solvent strengths and can engage in different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). This change can alter the elution order and improve selectivity.

  • Adjust Temperature:

    • Action: Systematically vary the column temperature (e.g., test at 30 °C, 40 °C, and 50 °C).

    • Goal: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. This can sometimes be enough to resolve closely eluting peaks.

Parameter AdjustmentRationale & Expected Outcome
Shallow Gradient Increases resolution by allowing more time for differential migration. Expect wider peaks but better baseline separation.
Switch ACN to MeOH Alters solvent selectivity. May change elution order and improve separation of compounds with different functionalities.
Increase Temperature Decreases mobile phase viscosity, leading to sharper peaks and potentially shorter retention times. Can alter selectivity.
Decrease Temperature Increases retention and may enhance certain interactions with the stationary phase, improving selectivity for some compounds.
FAQ 3: I'm struggling to separate 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid from a structural isomer. A C18 column isn't working. What's next?

Answer: Separating isomers is one of the most difficult chromatographic challenges because they often have very similar polarities and sizes.[7] When a standard C18 column fails, you must switch to a stationary phase that offers a different separation mechanism.

Causality: C18 columns primarily separate based on hydrophobicity. Structural isomers often have nearly identical hydrophobicity, rendering C18 ineffective. To separate them, you need a stationary phase that can exploit more subtle differences, such as aromaticity, shape, or polar interactions.[8]

Alternative Stationary Phase Selection:
  • Phenyl-Hexyl or Biphenyl Phases: These are often the first choice for separating aromatic compounds and their isomers.[9][10]

    • Mechanism: These phases provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analyte and the co-eluting isomer.[11] Minor differences in the position of substituents on the isomers can lead to significant differences in these π-π interactions, enabling separation.[12]

    • Recommendation: A phenyl-hexyl column is an excellent starting point. A biphenyl phase can offer even stronger aromatic retention.[13]

  • Pentafluorophenyl (PFP) Phases:

    • Mechanism: PFP phases offer a combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. The electron-deficient fluorophenyl ring provides a unique selectivity, especially for aromatic compounds containing polar functional groups.

  • Embedded Polar Group (EPG) Phases:

    • Mechanism: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can help to reduce interactions with residual silanols and provides an alternative selectivity mechanism based on hydrogen bonding and dipole-dipole interactions.

Stationary PhasePrimary Separation Mechanism(s)Best For Separating...
C18 (Standard) HydrophobicityCompounds with differences in polarity/logP.
Phenyl-Hexyl / Biphenyl Hydrophobicity, π-π Interactions [11]Aromatic and positional isomers.[12]
Pentafluorophenyl (PFP) Hydrophobicity, π-π, Dipole-Dipole, ShapeIsomers with differences in electron distribution or shape.
Embedded Polar Group Hydrophobicity, Hydrogen BondingPolar analytes, reduces peak tailing for acids/bases.
FAQ 4: How can I use MS/MS to confirm the identity of my peak if I can't achieve baseline separation from a suspected isomer?

Answer: Even with chromatographic co-elution, tandem mass spectrometry (MS/MS) can often differentiate between isomers by exploiting differences in their fragmentation patterns.

Causality: Structural isomers, while having the same mass, may have different bond stabilities or arrangements. When subjected to collision-induced dissociation (CID) in the mass spectrometer, they can break apart into different fragment ions or the same fragment ions but in different relative abundances.[14]

Isomer Differentiation Strategy:

Caption: Workflow for using MS/MS to differentiate co-eluting isomers.

Protocol for MS/MS Analysis:
  • Acquire High-Resolution Data: If available, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to confirm that the precursor ions have the exact same elemental formula.

  • Optimize Collision Energy: This is a critical step.

    • Action: Perform a collision energy ramp or a series of discrete injections at different collision energies (e.g., 10, 20, 30, 40 eV).

    • Goal: A low collision energy might not produce any fragments, while a very high energy might shatter both isomers into small, non-specific fragments. The optimal energy will maximize the differences in the fragmentation patterns between the isomers.[14]

  • Analyze the Spectra: Look for:

    • Unique Fragments: The presence of a fragment ion in one spectrum that is absent in the other is the clearest evidence of a structural difference.

    • Different Ratios: Often, isomers will produce the same fragment ions but at different relative intensities. A reproducible difference in the ratio of two major fragments can be used for differentiation and even relative quantification.

  • Predict Fragmentation: Based on the structure of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid, key fragmentations would likely involve the loss of H₂O (18 Da) and CO (28 Da) from the carboxylic acid group, and cleavage around the benzofuran ring.[15][16] An isomer may exhibit a different propensity for one cleavage pathway over another.

By methodically applying these principles of chromatography and mass spectrometry, you can successfully develop a robust and reliable analytical method for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid, resolving even challenging co-elution issues with its impurities and isomers.

References
  • Vertex AI Search. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Benchchem. Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC.
  • Davis, A. Characterization of Aromatic Stationary Phases for Uses in High Perfor. JagWorks@USA - University of South Alabama.
  • Reddit. (2024, January 19). Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS.
  • Oxford Academic. (2022, May 13). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges.
  • Kumar, P., et al. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC.
  • Benchchem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • ResearchGate. (2017, August 16). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

Sources

Validation & Comparative

Validation of stability-indicating assays for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of Stability-Indicating Assays for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Introduction: The Imperative for Stability-Indicating Methods in Drug Development

In the rigorous landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the intact API without interference from its degradation products, process impurities, or other excipients.[1][2] The development of such a method is a mandatory requirement by global regulatory bodies, including those following the International Council for Harmonisation (ICH) guidelines.[3][4]

This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating assay tailored to 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid (Formula: C₁₅H₁₁NO₄)[5][6], a molecule representative of complex structures encountered in modern drug discovery. Our focus will be on a robust High-Performance Liquid Chromatography (HPLC) method, as it remains the gold standard for this application due to its high sensitivity, specificity, and adaptability.[7][8] We will dissect the causality behind each experimental choice, compare the chosen method with viable alternatives, and present a self-validating protocol that ensures scientific integrity and regulatory compliance.

The Analytical Challenge: Understanding the Analyte

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid is a molecule featuring a phthalide group linked to a benzoic acid moiety.[6][9] Its structure contains several functional groups susceptible to degradation:

  • Lactone Ring: Prone to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Carboxylic Acid and Amine Groups: Can participate in various reactions and influence the molecule's overall polarity and ionization state.

  • Aromatic Rings: Susceptible to oxidative degradation and photolytic reactions.

A successful stability-indicating method must be able to separate the intact parent molecule from all potential degradation products generated under a variety of stress conditions.

Pillar 1: The Forced Degradation Study - Probing for Instability

The cornerstone of any SIAM validation is the forced degradation or stress testing study.[10][11] Its purpose is twofold: to identify the likely degradation pathways of the API and to challenge the analytical method's ability to separate the API from any degradants formed, thereby proving its specificity.[12][13] The industry-accepted target for degradation is typically between 5-20%, which is sufficient to produce and detect primary degradants without causing such extensive decomposition that the results become irrelevant.[14]

Experimental Protocol: Forced Degradation of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to 100 µg/mL. Causality: The lactone is highly susceptible to base-catalyzed hydrolysis, hence the milder conditions compared to acid hydrolysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light. Dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[4][13] Prepare a 100 µg/mL solution from the exposed powder.

  • Control Sample: Prepare a 100 µg/mL solution of the non-stressed analyte for comparison.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 80°C) DPs Mixture of Parent API + Degradation Products Acid->DPs Base Base Hydrolysis (0.1M NaOH, RT) Base->DPs Oxidation Oxidation (3% H₂O₂, RT) Oxidation->DPs Thermal Thermal (105°C Solid) Thermal->DPs Photo Photolytic (ICH Q1B) Photo->DPs API Parent API 2-(3-Oxo-1,3-dihydro-2- benzofuran-1-yl)benzoic acid API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis RP-HPLC Analysis DPs->Analysis

Pillar 2: The Analytical Method - Development and Validation

A well-developed RP-HPLC method is the engine of a successful SIAM. The choices made here directly impact the method's ability to meet the stringent validation criteria set by ICH Q2(R2).[2]

Proposed RP-HPLC Method
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds like the analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic pH ensures the carboxylic acid group is protonated, leading to better retention and sharp, symmetrical peaks.
Elution Gradient: 0-20 min (30-70% B), 20-25 min (70% B), 25-30 min (30% B)A gradient is necessary to elute both the polar degradation products and the less polar parent API within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong absorbance at this wavelength, offering good sensitivity.[15]
Injection Vol. 10 µLA common volume that balances sensitivity with the risk of column overload.
Validation Protocol: A Self-Verifying System

The validation protocol is designed to demonstrate that the analytical procedure is fit for its intended purpose.[2]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Forced_Deg Forced Degradation (ICH Q1A/Q1B) Chrom_Opt Chromatography Optimization Forced_Deg->Chrom_Opt Specificity Specificity Chrom_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Report Validation Report & Method Transfer Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze stressed samples. Assess peak purity of the analyte using a Diode Array Detector (DAD) to ensure no co-elution.Peak for the analyte should be pure and spectrally homogenous. Resolution between the analyte and the closest eluting degradant peak should be >2.0.
Linearity Prepare at least five concentrations of the analyte, typically from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that linearity, accuracy, and precision are met at the lower and upper concentrations of the linearity study.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of the analyte at 100% concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on system suitability.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Pillar 3: Comparison with Alternative Analytical Technologies

While RP-HPLC with UV detection is a workhorse, other technologies offer distinct advantages and disadvantages. The choice of method depends on the specific requirements of the analysis, such as the need for structural information or higher throughput.

TechniquePrincipleAdvantages for this AnalyteDisadvantages
RP-HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available, excellent for routine QC.[16]Provides no structural information on unknown degradants. May lack sensitivity for trace-level impurities.
UHPLC-MS Uses smaller particles for faster, higher-resolution separation, coupled with a mass spectrometer.Provides mass-to-charge ratio (m/z) of degradants, aiding in structural elucidation. Higher sensitivity and speed.Higher instrument cost and complexity. Potential for ion suppression from matrix components.
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio.High separation efficiency, minimal solvent consumption. Orthogonal separation mechanism to HPLC, useful for cross-validation.[7]Can have lower precision in injection volume. More complex method development for neutral degradants.

Conclusion: A Framework for Confidence

The validation of a stability-indicating assay for a compound like 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid is a systematic and scientifically rigorous process. By anchoring the methodology in the principles of forced degradation and adhering to the validation parameters outlined by ICH guidelines, a robust, reliable, and defensible analytical method can be established. The proposed RP-HPLC-UV method represents a balanced approach, offering specificity, precision, and cost-effectiveness for routine quality control and stability testing. Comparing this primary method against alternatives like UHPLC-MS and CE provides a comprehensive analytical toolkit, allowing researchers to select the most appropriate technology for each stage of the drug development lifecycle, from initial degradation pathway analysis to final product release.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: ResearchGate. [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Source: ACD/Labs. [Link]

  • Title: Forced Degradation Testing in Pharma. Source: ResolveMass Laboratories Inc. [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update. Source: International Journal of Applied Pharmaceutics. [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals. Source: Pharmaceutical Technology. [Link]

  • Title: ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Source: International Council for Harmonisation. [Link]

  • Title: ICH Stability Testing and appropriate validation of analytical procedures. Source: HMR Labs. [Link]

  • Title: Measuring Organic Acids and Organic Anions with Precision. Source: Chromatography Today. [Link]

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation. [Link]

  • Title: Various Analysis Techniques for Organic Acids and Examples of Their Application. Source: LabRulez LCMS. [Link]

  • Title: ICH Quality Guidelines. Source: International Council for Harmonisation. [Link]

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Source: International Council for Harmonisation. [Link]

  • Title: A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Source: MDPI. [Link]

  • Title: 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Source: NIST Chemistry WebBook. [Link]

  • Title: Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Source: Waters Corporation. [Link]

  • Title: 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid (CAS 42974-40-3) - Chemical & Physical Properties. Source: Cheméo. [Link]

  • Title: 2-(3-Oxo-1,3-dihydro-isobenzofuran-1-ylamino)benzoic acid. Source: PubMed. [Link]

  • Title: 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Source: National Center for Biotechnology Information. [Link]

  • Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Source: ResearchGate. [Link]

  • Title: Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Source: Biomedical Science and Research. [Link]

  • Title: N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Source: MDPI. [Link]

  • Title: Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. Source: Corpus Ulaval. [Link]

  • Title: Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Source: International Journal of Pharmaceutical Sciences and Drug Research. [Link]

Sources

A Comparative Benchmarking Guide to the Extraction of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of prevalent extraction techniques for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. As a phthalide derivative bearing a carboxylic acid moiety, its efficient isolation from complex matrices is paramount for accurate downstream analysis, impurity profiling, and formulation development.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind procedural choices, offering a self-validating framework for researchers, scientists, and drug development professionals to select and optimize an extraction strategy tailored to their specific analytical objectives. We will explore three widely adopted methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), benchmarking their performance based on experimental data from analogous compounds.

Understanding the Analyte: Physicochemical Properties

2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid is a bifunctional molecule featuring a lactone (a cyclic ester within the benzofuran system) and a benzoic acid group. While specific experimental data for this exact compound is not widely published, its structure allows us to infer key properties that govern its extractive behavior.

  • Acidity : The presence of the benzoic acid group confers significant acidity. The pKa is expected to be similar to that of benzoic acid itself (approximately 4.2).[1] This property is the cornerstone of ion-pair and ion-exchange extraction strategies.

  • Polarity and Solubility : The molecule possesses both polar (carboxylic acid, ester carbonyl) and non-polar (two aromatic rings) regions, giving it moderate polarity. It is expected to have low solubility in water but will dissolve in various organic solvents such as methanol, ethanol, acetonitrile, and ethyl acetate.[2][3] Its solubility in aqueous solutions can be dramatically increased by deprotonation with a base to form the corresponding carboxylate salt.[4]

These characteristics are pivotal in designing effective separation protocols, as the choice of solvents, pH, and sorbents is dictated by these fundamental properties.

Liquid-Liquid Extraction (LLE): The Classic Approach

LLE operates on the principle of differential solubility of a compound between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[5][6] For an acidic compound like our target analyte, a chemically-active extraction strategy is highly effective, allowing for its selective transfer from an organic to an aqueous phase and back again, thereby separating it from neutral or basic impurities.[4][7]

Causality Behind the LLE Protocol

The choice of a weak base, such as sodium bicarbonate (NaHCO₃), is deliberate. Its basicity is sufficient to deprotonate the highly acidic carboxylic acid (pKa ≈ 4.2) but not strong enough to deprotonate less acidic compounds (e.g., phenols, with pKa ≈ 10), offering a degree of selectivity.[4] The subsequent acidification step with a strong acid like HCl protonates the water-soluble carboxylate salt, causing the neutral, water-insoluble parent acid to precipitate or be re-extracted into an organic phase.[8]

Experimental Protocol: Acid-Base LLE
  • Sample Preparation : Dissolve the initial sample matrix containing the analyte in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (50 mL).

  • Initial Extraction (Base Wash) : Transfer the organic solution to a separatory funnel. Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[9]

  • Phase Separation : Allow the layers to separate. The deprotonated analyte, now a sodium salt, will partition into the bottom aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction : To ensure quantitative transfer, repeat the extraction of the organic layer with a fresh 30 mL portion of NaHCO₃ solution. Combine the aqueous extracts.[8]

  • Analyte Recovery (Acidification) : Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH < 2), which can be confirmed with litmus paper. The target compound will precipitate out of the solution as a solid.[4]

  • Final Isolation : Collect the precipitated solid by vacuum filtration, washing with cold deionized water. Alternatively, if an oil forms, re-extract the acidified aqueous phase with a fresh portion of organic solvent (e.g., ethyl acetate) to recover the neutral analyte.[8]

LLE Workflow Diagram

LLE_Workflow start Sample in Organic Solvent (e.g., Ethyl Acetate) sep_funnel Separatory Funnel start->sep_funnel add_base Add aq. NaHCO3 & Shake sep_funnel->add_base separate_phases Allow Phases to Separate add_base->separate_phases org_phase Organic Phase (Neutral/Basic Impurities) separate_phases->org_phase Discard aq_phase Aqueous Phase (Analyte as Salt) separate_phases->aq_phase acidify Acidify with HCl (pH < 2) aq_phase->acidify isolate Isolate Analyte (Filtration or Re-extraction) acidify->isolate product Purified Analyte isolate->product

Caption: Workflow for acid-base liquid-liquid extraction.

Solid-Phase Extraction (SPE): Precision and Purity

SPE is a chromatographic technique used for sample preparation that partitions components of a mixture between a solid stationary phase and a liquid mobile phase.[10][11] It offers advantages over LLE, including reduced solvent consumption, higher analyte concentration, and cleaner extracts.[12] For our target compound, both reversed-phase and anion-exchange SPE are viable.

Causality Behind the SPE Protocol

We will focus on a mixed-mode SPE protocol that combines reversed-phase and anion-exchange mechanisms, providing exceptional selectivity. The C18 component retains the analyte via hydrophobic interactions with its aromatic rings, while the anion-exchange functional groups (e.g., a quaternary amine) strongly bind the negatively charged carboxylate group. The pH of the loading solution is critical; it must be high enough to ensure the carboxylic acid is deprotonated and charged for ionic retention. The elution step uses an acidic mobile phase to neutralize the carboxylate, disrupting the ionic interaction and allowing the analyte to be released from the sorbent.[13]

Experimental Protocol: Mixed-Mode Anion-Exchange SPE
  • Cartridge Selection : Choose a mixed-mode C18/Strong Anion Exchange (SAX) SPE cartridge.

  • Conditioning : Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of a loading buffer (e.g., 25 mM ammonium acetate, pH 6.0). Do not allow the sorbent to dry. This step solvates the stationary phase and prepares it for sample interaction.

  • Sample Loading : Dissolve the sample in the loading buffer. Pass the sample solution slowly through the cartridge at a flow rate of ~1-2 mL/min. The analyte will be retained by both hydrophobic and ionic interactions.

  • Washing :

    • Wash 1: Pass 5 mL of the loading buffer to remove polar, non-retained impurities.

    • Wash 2: Pass 5 mL of methanol to elute hydrophobically-bound neutral impurities. The analyte remains bound due to the strong ionic interaction.

  • Elution : Elute the target analyte by passing 5 mL of an acidic organic solvent (e.g., 2% formic acid in methanol). The acid neutralizes the carboxylate group, disrupting its ionic bond with the SAX sorbent, and the methanol elutes it from the C18 phase.[13]

  • Post-Elution : The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis.

SPE Workflow Diagram

SPE_Workflow start Sample in Buffer (pH 6) spe_cartridge Mixed-Mode SPE Cartridge (C18/SAX) start->spe_cartridge step1 1. Condition (Methanol, Water, Buffer) spe_cartridge->step1 Prepare Sorbent step2 2. Load Sample (Analyte Binds) step1->step2 step3 3. Wash (Buffer, then Methanol) step2->step3 step4 4. Elute (2% Formic Acid in Methanol) step3->step4 waste1 Polar Impurities step3->waste1 waste2 Neutral Impurities step3->waste2 product Purified Analyte step4->product

Caption: Workflow for mixed-mode solid-phase extraction.

Supercritical Fluid Extraction (SFE): The Green Alternative

SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[14] A substance becomes supercritical when its temperature and pressure are raised above their critical point, where it exhibits properties of both a liquid and a gas.[15] Supercritical CO₂ has the solvating power of a liquid but the diffusivity and low viscosity of a gas, allowing for rapid and efficient extraction.[16] It is particularly advantageous for its "green" profile, as CO₂ is non-toxic, non-flammable, and easily removed from the final product.[17]

Causality Behind the SFE Protocol

Pure supercritical CO₂ is non-polar and is not an effective solvent for our moderately polar, acidic analyte. Therefore, the addition of a polar co-solvent, or "modifier," such as methanol or ethanol, is essential.[15] The modifier increases the polarity of the supercritical fluid, enhancing its ability to solvate the target compound. The extraction efficiency in SFE is highly tunable by adjusting pressure and temperature, which control the density and solvating power of the fluid, allowing for selective extraction.[15]

Experimental Protocol: Modified Supercritical CO₂ Extraction
  • Sample Preparation : The sample (e.g., a solid matrix containing the analyte) is loaded into a high-pressure extraction vessel.

  • System Parameters :

    • Supercritical Fluid : Carbon dioxide (CO₂).

    • Modifier : Ethanol (5-10% v/v).

    • Pressure : 200-300 bar.

    • Temperature : 40-50 °C.[15]

  • Extraction : The pre-heated CO₂ is pumped into the extraction vessel, where it is mixed with the ethanol modifier. The resulting supercritical fluid passes through the sample matrix, dissolving the analyte. The process is typically run for 30-60 minutes.[14]

  • Separation : The analyte-rich fluid flows from the extraction vessel into a separator (or cyclone separator) through a pressure-reduction valve.

  • Analyte Collection : As the pressure is rapidly decreased in the separator, the CO₂ loses its solvating power and returns to a gaseous state. The extracted analyte precipitates and is collected at the bottom of the separator. The now-gaseous CO₂ can be recycled.[17]

SFE Workflow Diagram

SFE_Workflow start Solid Sample Matrix extractor Extraction Vessel (250 bar, 40°C) start->extractor co2_source Liquid CO2 Tank pump High-Pressure Pump co2_source->pump modifier_source Ethanol Modifier modifier_source->pump heater Heater pump->heater heater->extractor separator Separator (Pressure Reduction) extractor->separator Analyte-rich SC-CO2 product Purified Analyte separator->product recycle CO2 Gas Recycle separator->recycle

Caption: Workflow for supercritical fluid extraction with a modifier.

Performance Benchmarking: A Comparative Analysis

The selection of an extraction technique is a trade-off between several performance metrics. While direct comparative data for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid is scarce, we can construct a reliable comparison based on studies of other acidic drugs and natural products.[18][19][20]

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Supercritical Fluid Extraction (SFE)
Recovery Moderate to High (80-95%) but can be operator-dependent. Multiple extractions are needed for high efficiency.[18]High and Reproducible (>90%) with optimized methods. Less operator-dependent.[20]Very High (>95%) and efficient due to high diffusivity of the solvent.[15]
Purity/Selectivity Low to Moderate. Co-extraction of compounds with similar acid-base properties is common.Very High. Mixed-mode sorbents offer excellent selectivity by combining multiple retention mechanisms.[12]High and Tunable. Selectivity can be finely adjusted by changing pressure, temperature, and modifier percentage.[15]
Speed Slow. Can be labor-intensive and time-consuming, especially with multiple extractions and emulsions.[18]Moderate to Fast. Can be automated for high-throughput applications.[20]Very Fast. Extraction times are often in the range of 10-60 minutes.[14]
Solvent Consumption High. Requires large volumes of organic solvents, leading to disposal costs and environmental concerns.[10]Low. Drastically reduces solvent use by over 90% compared to LLE.[12]Very Low. Uses recycled CO₂ with only small amounts of organic modifier.[17]
Cost (per sample) Low (equipment); Moderate (solvent/waste).Moderate (cartridges are consumable).High (initial equipment investment).
Automation Potential Low. Difficult to automate effectively.High. Fully automated systems are widely available.High. Systems are typically fully automated.[17]
Best Suited For Simple purifications, initial cleanup of large sample volumes.High-purity applications, trace analysis, high-throughput screening.Green chemistry initiatives, extraction from solid matrices, thermally labile compounds.

Post-Extraction Quantification and Method Validation

Regardless of the extraction method chosen, the final extract must be analyzed to determine the concentration and purity of the analyte. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantifying compounds like 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid.[21]

Recommended HPLC Conditions
  • Column : Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase : An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring good peak shape and retention.[21]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where the analyte shows maximum absorbance (likely around 254-280 nm due to the aromatic rings).

  • Quantification : Quantification is achieved by creating a calibration curve using certified reference standards of the analyte.[21]

Conclusion

The optimal extraction technique for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid depends on the specific goals of the analysis.

  • Liquid-Liquid Extraction remains a viable, low-cost option for basic purification, but it lacks the selectivity and efficiency of modern techniques.

  • Solid-Phase Extraction offers a superior balance of purity, reproducibility, and speed, making it the method of choice for routine and high-throughput analytical applications where sample cleanliness is critical.

  • Supercritical Fluid Extraction represents the cutting edge in green analytical chemistry, providing unparalleled speed and efficiency with minimal environmental impact. Its high initial cost is offset by its performance and low operating costs, making it ideal for large-scale processing and the extraction of thermally sensitive compounds.

By understanding the causality behind each protocol and benchmarking their performance characteristics, researchers can confidently select and implement the most appropriate extraction strategy to achieve their scientific objectives.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents - PubMed. (1979, January 1). Retrieved March 26, 2026, from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Retrieved March 26, 2026, from [Link]

  • Solvent Extraction Techniques - Organomation. (n.d.). Retrieved March 26, 2026, from [Link]

  • Liquid Extraction - TutorialsPoint. (2023, April 12). Retrieved March 26, 2026, from [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. (2025, September 20). Retrieved March 26, 2026, from [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PubMed. (2022, October 5). Retrieved March 26, 2026, from [Link]

  • Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Liquid-Liquid Extraction: An Overview | Syrris. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved March 26, 2026, from [Link]

  • An Overview of Solid-Phase Extraction - WelchLab. (2025, March 26). Retrieved March 26, 2026, from [Link]

  • Liquid-Liquid Extraction | Organic Chemistry I Lab - University of Richmond Blogs |. (n.d.). Retrieved March 26, 2026, from [Link]

  • A review of micro-solid-phase extraction techniques and devices applied in sample pretreatment coupled with chromatographic analysis in - AKJournals. (2020, August 4). Retrieved March 26, 2026, from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). Retrieved March 26, 2026, from [Link]

  • A comparative study of 5 different extraction methods for systematic toxicological analysis of serum - Annales de Toxicologie Analytique. (n.d.). Retrieved March 26, 2026, from [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. (2001, February 2). Retrieved March 26, 2026, from [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Retrieved March 26, 2026, from [Link]

  • (PDF) Solid-phase extraction of organic compounds: A critical review. part ii - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. - Cheméo. (n.d.). Retrieved March 26, 2026, from [Link]

  • Comparative analysis of extraction technologies for plant extracts and absolutes - Frontiers. (n.d.). Retrieved March 26, 2026, from [Link]

  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (n.d.). Retrieved March 26, 2026, from [Link]

  • Cas 2975-71-5,2-((3-oxo-1,3-dihydro-2-benzofuran-1-yl)methyl)benzoic acid | lookchem. (n.d.). Retrieved March 26, 2026, from [Link]

  • Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. (n.d.). Retrieved March 26, 2026, from [Link]

  • Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants - ResearchGate. (2025, December 29). Retrieved March 26, 2026, from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. (n.d.). Retrieved March 26, 2026, from [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-(3-Oxo-1,3-dihydro-isobenzofuran-1-ylamino)benzoic acid - PubMed. (2008, March 29). Retrieved March 26, 2026, from [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Supercritical Fluid Extraction - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved March 26, 2026, from [Link]].pdf

  • SUPERCRITICAL FLUID EXTRACTION - TSI Journals. (n.d.). Retrieved March 26, 2026, from [Link]

  • Supercritical fluid extraction - The green manufacturing process - Sabinsa Canada Inc. (2008, December 31). Retrieved March 26, 2026, from [Link]

  • Supercritical Fluid Extraction (SFE) - SITEC-Sieber Engineering AG. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid - PubChemLite. (n.d.). Retrieved March 26, 2026, from [Link]

  • pKa values calculated for the complexes of 2,3‐dihydrobenzofuran (1) or... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Principles of the supercritical extraction process - Buffalo Extraction Systems. (2023, August 4). Retrieved March 26, 2026, from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid CAS 61260-15-9. (2025, August 18). Retrieved March 26, 2026, from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved March 26, 2026, from [Link]

  • Cas 61260-15-9,3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid | lookchem. (n.d.). Retrieved March 26, 2026, from [Link]

  • Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates - Corpus Ulaval. (n.d.). Retrieved March 26, 2026, from [Link]

  • 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal and Handling Protocol for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies advance, the safe handling of complex aromatic intermediates becomes paramount. 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid —a compound featuring both a carboxylic acid moiety and a phthalide (isobenzofuran-1(3H)-one) ring—requires precise logistical and safety protocols.

This guide provides laboratory professionals with field-proven, self-validating procedures for the operational handling, waste segregation, and disposal of this specific chemical class, ensuring both environmental compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid presents a dual-reactive profile:

  • The Benzoic Acid Moiety: Imparts weak acidity and dictates the compound's solubility in polar protic solvents.

  • The Phthalide Lactone Ring: This is the critical structural feature. Phthalide derivatives are known to exhibit moderate biocidal and fungistatic properties, which can disrupt aquatic ecosystems if released into municipal wastewater[1][2].

The Causality of Waste pH: The phthalide ring is highly susceptible to base-catalyzed hydrolysis (saponification). If this compound is disposed of in a highly alkaline aqueous waste stream, the lactone ring opens to form a highly soluble dicarboxylate species. This structural change dramatically increases its environmental mobility and aquatic toxicity. Therefore, strict pH control prior to waste bulking is not merely a regulatory formality—it is a chemical necessity to prevent the mobilization of bioactive aromatic compounds.

Quantitative Hazard Summary
Property / ParameterSpecification / Hazard ProfileOperational Implication
Chemical Class Aromatic Organic Acid / PhthalideDo not flush down drains; requires thermal destruction.
Functional Vulnerability Base-sensitive Lactone RingKeep away from highly alkaline waste streams to prevent ring-opening.
Aquatic Toxicity Moderate (Typical for Phthalides)Must be strictly segregated from municipal wastewater systems.
Primary Disposal Route High-Temperature IncinerationEnsures complete thermal breakdown of the aromatic core[3].

Operational Handling & Waste Segregation Workflow

Proper disposal begins at the point of waste generation. Because this compound is frequently crystallized or synthesized using polar solvent mixtures (such as DMF and methanol)[4], the waste stream is typically split into solid and liquid phases.

WasteProtocol A 2-(3-Oxo-1,3-dihydro- 2-benzofuran-1-yl) benzoic acid Waste B Solid Form (Powder/Crystals) A->B C Liquid Form (Reaction Mixture) A->C D Sweep with Anti-Static Tools B->D E pH Check & Neutralize (Target pH 6-7) C->E F HDPE Container (No Metal) D->F G Segregate by Solvent (Hal vs. Non-Hal) E->G H High-Temperature Incineration F->H G->H

Fig 1: Operational waste segregation and disposal workflow for phthalide-based organic acids.

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating, ensuring that each step confirms the safety of the next.

Protocol A: Solid Waste Disposal & Spill Response

Use this protocol for unused reagents, expired batches, or accidental powder spills.

  • Immobilization & Collection: In the event of a powder spill, do not use water , as this can create a localized acidic slurry that is difficult to contain. Instead, use a static-free brush and dustpan to sweep the solid. Phthalide powders can pose a mild dust explosion risk if dispersed in the air.

  • Primary Containment: Transfer the collected material into a High-Density Polyethylene (HDPE) drum or wide-mouth bottle.

    • Expert Insight: Avoid metal containers (e.g., galvanized steel). Residual ambient moisture can facilitate a weak acid-metal reaction with the benzoic acid moiety, potentially generating trace hydrogen gas over long storage periods.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Solid Waste: Aromatic Organic Acid / Phthalide Derivative. Toxic to Aquatic Life."

  • Final Routing: Route the sealed container exclusively to an EPA-compliant high-temperature incineration facility. Landfilling is strictly prohibited due to the risk of groundwater leaching.

Protocol B: Liquid Waste Management (Post-Reaction Mother Liquors)

Use this protocol for solvent mixtures containing dissolved 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid.

  • pH Verification & Quenching (Critical Step): Before transferring the reaction mixture to a bulk waste drum, test the pH of the solution. If the pH is > 8.0 (indicating the presence of strong bases used during synthesis), carefully neutralize the solution to a pH of 6.0–7.0 using 1M HCl.

    • Expert Insight: Neutralization prevents the base-catalyzed opening of the phthalide ring, keeping the compound in its less soluble, less environmentally mobile lactone form. It also prevents exothermic neutralization reactions from occurring uncontrollably inside the bulk waste drum.

  • Solvent Partitioning: Identify the primary carrier solvent.

    • If dissolved in DMF, Methanol, or Ethyl Acetate, classify and pour into the "Non-Halogenated Organic Waste" drum.

    • If mixed with Dichloromethane (DCM) or Chloroform during extraction, it must be routed to the "Halogenated Organic Waste" drum.

  • Secondary Containment & Storage: Transfer the liquid to a grounded, vented 55-gallon waste drum stored in a flammable safety cabinet. Ensure this drum is never co-mingled with strong oxidizers (e.g., peroxides, nitric acid) to prevent the exothermic oxidation of the benzofuran core[3].

References

  • Odabaşoğlu, M., & Büyükgüngör, O. (2008). 2-(3-Oxo-1,3-dihydro-isobenzofuran-1-ylamino)benzoic acid. Acta Crystallographica Section E.[Link]

  • Cabutaje, E. M., et al. (2023). Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms. PMC.[Link]

  • Włodarczyk, M., et al. (2022). Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis. PMC.[Link]

  • Environmental Protection Agency (EPA). Quality Assurance Handbook for Air Pollution Measurement Systems: Volume III (Organic Acid Guidelines).[Link]

Sources

Personal protective equipment for handling 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

[label="Reaction Setup:\nDissolve in Solvent\n

Finalizing Spill Response

I'm now focusing on refining the spill response plan for smaller spills inside the fume hood. I've detailed the containment procedure, emphasizing immediate coverage with damp absorbent pads to mitigate inhalation hazards according to NIOSH guidelines. I'm verifying visual confirmation of no dry powder exposure, followed by neutralization with a weak base. The plan ensures collection and disposal with non-sparking tools. This process is nearly complete.

Finalizing Workflow Integration

I am now integrating the spill response flowchart and operational workflow with all prior material. I've re-reviewed the final flowchart logic, making sure spill assessment dictates the appropriate course of action, evacuation or cleanup. Minor spills are followed by cleanup and disposal. My focus now is ensuring all sections are aligned and that diagrams are in the right position. I am also making sure that Diagram 2 is well placed in relation to Diagram 1.

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your drug development workflows is paramount. Handling 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid (CAS 109407-76-3) [2.4] requires a rigorous, mechanistic approach to safety. This compound features a phthalide core—a heterocyclic motif highly valued in the synthesis of bioactive compounds[1]—paired with a carboxylic acid moiety.

Because it is a solid, polyfunctional organic acid, standard liquid-handling safety protocols are insufficient. This guide provides a self-validating, step-by-step operational framework designed to mitigate the specific physicochemical risks associated with this chemical.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates that laboratory personnel must be protected from chemical exposures through targeted engineering controls and hazard understanding[2].

  • Dermal and Ocular Irritation (The pH Effect): The carboxylic acid group acts as a localized proton donor. Upon contact with the natural moisture of the skin, eyes, or mucous membranes, the compound dissolves and rapidly lowers the local pH. This causes acute irritation, protein denaturation, and potential chemical burns.

  • Inhalation Risk (Particulate Aerosolization): As a fine crystalline powder, the compound poses a severe inhalation risk. Airborne particulates can deposit deep in the upper respiratory tract, where the acidic nature of the compound severely irritates delicate alveolar tissues.

  • Static Accumulation (Triboelectric Charging): Fine organic powders are highly prone to triboelectric charging during transfer and weighing. This static buildup can lead to sudden aerosolization (powder "jumping") or, if handled near flammable solvents, act as an ignition source.

Comprehensive PPE Matrix

The following matrix outlines the required Personal Protective Equipment (PPE) based on the mechanistic hazards of the compound. Prudent Practices in the Laboratory emphasizes that PPE must be selected based on a rigorous risk assessment of the specific chemical's physical state[3].

PPE CategorySpecificationMechanistic RationaleQuantitative Standard
Hand Protection Double-gloved NitrileNitrile provides excellent chemical resistance to organic acids and prevents fine particulate penetration.Minimum 0.12 mm thickness, >240 min breakthrough time.
Respiratory Protection N95 or P100 Particulate RespiratorRequired when handling outside a ventilated enclosure to filter fine organic dust and prevent mucosal irritation[4].95% to 99.97% filtration efficiency for 0.3 µm particles.
Eye Protection Indirectly Vented Safety GogglesPrevents airborne powder ingress and protects against liquid splashes during solvent addition.ANSI Z87.1 compliant (D3 rating for splash/droplet).
Body Protection Flame-Resistant (FR) Lab CoatProtects against static ignition and provides a barrier against powder settling on personal clothing.NFPA 2112 compliant, fully buttoned with tight cuffs.

Operational Workflow & Handling Protocol

Every operational step must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the face velocity.

  • Causality: Proper airflow ensures that any aerosolized particulates are drawn away from the operator's breathing zone, complying with OSHA standard 1910.1450[2].

  • Validation: Confirm the digital anemometer reads between 80 and 120 feet per minute (fpm). Do not open the chemical container if the alarm sounds or the reading fluctuates by more than 10%.

Step 2: PPE Donning & Static Dissipation

  • Action: Don the PPE outlined in the matrix above. Ground yourself using a static dissipation mat or wrist strap.

  • Causality: Grounding prevents static discharge that could ignite nearby solvent vapors or cause the powder to disperse erratically.

  • Validation: Perform a visual inspection of your gloves for micro-tears. Touch the grounded metal sash of the fume hood to discharge residual static before handling the container.

Step 3: Weighing and Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the powder onto a pre-tared anti-static weigh boat inside an analytical balance enclosure.

  • Causality: Anti-static tools prevent the phthalide derivative powder from repelling and aerosolizing into the workspace due to triboelectric charging.

  • Validation: Observe the powder's behavior on the spatula. If it "jumps" or clings erratically to the metal, stop the procedure immediately and increase the ambient humidity in the lab or utilize an ionizing bar.

Step 4: Reaction Setup

  • Action: Transfer the weighed powder into the reaction vessel and immediately seal it. Purge with an inert gas (e.g., Nitrogen or Argon) before introducing solvents.

  • Causality: Sealing the vessel contains the powder. The inert atmosphere prevents oxidative degradation of the intermediate and mitigates fire risks when adding flammable organic solvents.

  • Validation: Verify that the bubbler indicates a steady, positive flow of inert gas before initiating solvent transfer.

Workflow Start Pre-Operation: Verify Fume Hood (80-120 fpm) & Don PPE Weighing Weighing: Use Anti-Static Spatula Inside Analytical Enclosure Start->Weighing Transfer Transfer: Seal in Secondary Container Before Moving Weighing->Transfer Reaction Reaction Setup: Dissolve in Solvent Under Inert N2 Atmosphere Transfer->Reaction Cleanup Post-Operation: Decontaminate Surfaces (5% NaHCO3) & Doff PPE Reaction->Cleanup

Operational Workflow for Handling Powdered 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid

Spill Response & Disposal Plan

In the event of a spill, containment of the powder and neutralization of the carboxylic acid are the primary objectives. The NIOSH Pocket Guide recommends specific respiratory protection and containment strategies when handling uncontained organic powders[4].

Step 1: Immediate Assessment & Containment

  • Action: Determine the spill size. For spills >50g or any spill outside the fume hood, evacuate the area immediately. For minor spills (<50g) contained inside the hood, cover the powder with damp, chemically inert absorbent pads.

  • Causality: Wetting the powder prevents it from becoming airborne, immediately mitigating the primary inhalation hazard.

  • Validation: Visually confirm that no dry powder is exposed to the ambient airflow before proceeding.

Step 2: Neutralization

  • Action: Carefully apply a weak base solution (e.g., 5% Sodium Bicarbonate, NaHCO₃) to the damp absorbent covering the spill.

  • Causality: The weak base neutralizes the carboxylic acid moiety safely. Using a strong base (like NaOH) would trigger a violent, exothermic reaction that could aerosolize the chemical.

  • Validation: Observe the chemical reaction. Mild effervescence (CO₂ release) indicates active neutralization. Proceed to the next step only when all bubbling has ceased entirely.

Step 3: Collection and Disposal

  • Action: Use a non-sparking polypropylene scraper to collect the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Causality: Polypropylene and HDPE are highly resistant to acidic and basic organic mixtures, ensuring the structural integrity of the waste container during transport[3].

  • Validation: Seal the container tightly. Verify the pH of the cleaned spill surface using pH indicator paper to ensure it has returned to a neutral range (pH 6.5–7.5) before resuming normal operations.

SpillResponse Spill Spill Detected: 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid Assess Assess Spill Size & Airborne Dust Level Spill->Assess Minor Minor Spill (<50g) Contained Inside Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Fume Hood Assess->Major Clean 1. Don P100 Respirator 2. Cover with Damp Absorbent 3. Neutralize with NaHCO3 Minor->Clean Evacuate Evacuate Area, Close Doors & Call EHS Major->Evacuate Dispose Collect with Non-Sparking Tools in Hazardous Waste Container Clean->Dispose

Spill Response Logical Decision Tree for Solid Acidic Intermediates

References

  • Title: 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: OSHA Laboratory Standard 29 CFR 1910.1450 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.